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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Structure, Properties, and Analytical Applications of 2-(Hydroxymethyl)butanoic-d4 Acid

Executive Summary In the specialized field of clinical metabolomics and inborn errors of metabolism, the accurate quantification of branched-chain amino acid derivatives is paramount. 2-(Hydroxymethyl)butanoic acid is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the specialized field of clinical metabolomics and inborn errors of metabolism, the accurate quantification of branched-chain amino acid derivatives is paramount. 2-(Hydroxymethyl)butanoic acid is a critical metabolite derived from the isoleucine degradation pathway[1]. Its abnormal accumulation serves as a primary diagnostic biomarker for 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) deficiency[2].

To achieve high-fidelity quantification in complex biological matrices (e.g., plasma, urine), the stable isotope-labeled internal standard (SIL-IS), 2-(Hydroxymethyl)butanoic-d4 acid , is employed[3]. This whitepaper dissects the chemical properties, metabolic context, and self-validating analytical protocols required to leverage this compound in advanced LC-MS/MS workflows.

Chemical Identity and Structural Elucidation

2-(Hydroxymethyl)butanoic acid (C₅H₁₀O₃) is a branched-chain saturated fatty acid characterized by a butanoic acid backbone substituted with a hydroxymethyl group at the C2 position[1].

The isotopologue, 2-(Hydroxymethyl)butanoic-d4 acid , incorporates four deuterium atoms. The strategic placement of deuterium on the non-exchangeable carbon backbone (typically the terminal ethyl group) ensures that the isotopic label does not undergo back-exchange with protic solvents during aqueous sample preparation.

Causality in Isotope Selection: The choice of a "-d4" (+4 Da) mass shift is highly deliberate. Endogenous molecules naturally contain ¹³C, creating M+1 and M+2 isotopic envelopes. A +4 Da shift ensures that the internal standard's signal is completely isolated from the natural isotopic interference of the highly abundant endogenous metabolite, thereby maximizing the signal-to-noise ratio and ensuring linear quantification at the lower limit of quantification (LLOQ).

Table 1: Comparative Physicochemical Properties
Property2-(Hydroxymethyl)butanoic acid2-(Hydroxymethyl)butanoic-d4 acid
Molecular Formula C₅H₁₀O₃C₅H₆D₄O₃
Molecular Weight 118.13 g/mol 122.16 g/mol
Monoisotopic Mass 118.0630 Da122.0881 Da
Isotopic Mass Shift N/A+4.0251 Da
Predicted pKa ~4.33~4.33
Physical State Colorless oil/solidColorless oil/solid
CAS Number 4374-62-3N/A (Isotopologue)

Clinical and Metabolic Significance

The clinical utility of 2-(hydroxymethyl)butanoic acid is anchored in its role as a biomarker for HSD10 disease (also known as MHBD deficiency), a rare, severe X-linked neurodegenerative disorder[4].

The disease is caused by mutations in the HADH2 (or HSD17B10) gene, which encodes the enzyme 2-methyl-3-hydroxybutyryl-CoA dehydrogenase[5]. Under normal physiological conditions, this enzyme catalyzes the conversion of 2-methyl-3-hydroxybutyryl-CoA to 2-methylacetoacetyl-CoA. When this enzyme is deficient, upstream intermediates accumulate and are shunted into alternative metabolic pathways, leading to the massive urinary excretion of 2-methyl-3-hydroxybutyric acid, tiglylglycine, and 2-(hydroxymethyl)butanoic acid[2].

G Iso L-Isoleucine Tig Tiglyl-CoA Iso->Tig Multiple steps M3HB 2-Methyl-3-hydroxybutyryl-CoA Tig->M3HB Enoyl-CoA hydratase Enz MHBD (HSD17B10) Deficiency Block M3HB->Enz Biomarker1 2-Methyl-3-hydroxybutyric acid M3HB->Biomarker1 Accumulation & Hydrolysis Biomarker2 2-(Hydroxymethyl)butanoic acid M3HB->Biomarker2 Alternative Pathway MAA 2-Methylacetoacetyl-CoA Enz->MAA Blocked

Figure 1: Isoleucine degradation pathway highlighting MHBD deficiency and biomarker accumulation.

Analytical Methodology: The SIL-IS Self-Validating Protocol

To guarantee trustworthiness and reproducibility, the quantification of 2-(hydroxymethyl)butanoic acid must employ a self-validating system. By introducing the -d4 internal standard at the very first step, the protocol inherently corrects for matrix-induced ion suppression and extraction variabilities.

Step-by-Step LC-MS/MS Protocol

Phase 1: Sample Preparation (Protein Precipitation)

  • Aliquot: Transfer 50 µL of biological matrix (urine or plasma) into a 1.5 mL microcentrifuge tube.

  • IS Spiking: Add 10 µL of the working Internal Standard solution (2-(hydroxymethyl)butanoic-d4 acid at 50 µg/mL in methanol).

    • Causality: Spiking the SIL-IS prior to any manipulation ensures that the internal standard undergoes the exact same physical and chemical stresses as the endogenous analyte, perfectly normalizing recovery rates.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) to precipitate proteins. Vortex vigorously for 30 seconds.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet the protein aggregate.

  • Reconstitution: Transfer the supernatant to a clean glass vial, evaporate to dryness under nitrogen at 30°C, and reconstitute in 100 µL of the initial mobile phase (95% Water / 5% ACN with 0.1% Formic Acid).

Phase 2: Liquid Chromatography (LC) Separation

  • Column: C18 Reverse-Phase (100 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phases: (A) 0.1% Formic Acid in LC-MS grade Water; (B) 0.1% Formic Acid in LC-MS grade ACN.

  • Gradient: 5% B for 1 min, ramp to 60% B over 4 mins, flush at 95% B for 1.5 mins, re-equilibrate at 5% B for 2.5 mins.

    • Causality: Because 2-(hydroxymethyl)butanoic acid is highly polar, a highly aqueous initial gradient (95% Water) is mandatory to ensure adequate column retention and prevent the analyte from co-eluting with the ion-suppressing solvent front.

Phase 3: Mass Spectrometry (ESI-MS/MS)

  • Ionization Mode: Electrospray Ionization Negative (ESI-).

    • Causality: The carboxylic acid moiety readily donates a proton to form a stable[M-H]⁻ ion, yielding vastly superior sensitivity compared to positive ion mode.

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 400°C.

G S1 Sample Prep (Urine/Plasma) S2 Spike SIL-IS (-d4 acid) S1->S2 S3 Extraction (Protein PPT) S2->S3 S4 LC Separation (C18 Column) S3->S4 S5 ESI-MS/MS (MRM Mode) S4->S5 S6 Data Analysis (Quantification) S5->S6

Figure 2: Self-validating LC-MS/MS analytical workflow using the -d4 internal standard.

Data Interpretation and Quantitative Metrics

To ensure absolute specificity, Multiple Reaction Monitoring (MRM) is utilized. The primary fragmentation pathways involve the neutral loss of carbon dioxide (-44 Da) and water (-18 Da).

Table 2: MRM Transitions and Collision Energies
AnalytePrecursor Ion[M-H]⁻ (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
2-(Hydroxymethyl)butanoic acid 117.173.015Quantifier (Loss of CO₂)
2-(Hydroxymethyl)butanoic acid 117.199.012Qualifier (Loss of H₂O)
2-(Hydroxymethyl)butanoic-d4 acid 121.177.015IS Quantifier
2-(Hydroxymethyl)butanoic-d4 acid 121.1103.012IS Qualifier

System Suitability and Validation (SST): A valid analytical run requires the area ratio of the analyte to the -d4 IS to demonstrate a linear regression (R² > 0.995) across the calibration range (typically 0.5 to 100 µg/mL). The retention time of the endogenous analyte must match the -d4 IS within ± 0.05 minutes, confirming that no isotopic effect has altered the chromatographic behavior.

Conclusion

The deployment of 2-(hydroxymethyl)butanoic-d4 acid as a stable isotope-labeled internal standard transforms a highly variable biological extraction into a precise, self-validating quantitative assay. By understanding the underlying causality of the metabolic pathway and the physical chemistry of the LC-MS/MS interface, researchers can achieve the analytical rigor required to diagnose and study complex metabolic disorders like MHBD deficiency.

References

  • Zschocke J, Ruiter JP, Brand J, et al. (2000). Progressive infantile neurodegeneration caused by 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency: a novel inborn error of branched-chain fatty acid and isoleucine metabolism. Pediatric Research.[Link]

  • Ofman R, Ruiter JP, Feenstra M, et al. (2003). 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene. American Journal of Human Genetics.[Link]

  • HSD10 disease (MHBD deficiency). Orphanet.[Link]

Sources

Exploratory

Advanced Mass Spectrometry Profiling: Exact Mass and Isotopic Distribution of 2-(Hydroxymethyl)butanoic-d4 Acid

Executive Summary In the realm of modern pharmacokinetics and metabolic profiling, stable isotope-labeled internal standards (SIL-IS) are the cornerstone of quantitative mass spectrometry. 2-(Hydroxymethyl)butanoic-d4 ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern pharmacokinetics and metabolic profiling, stable isotope-labeled internal standards (SIL-IS) are the cornerstone of quantitative mass spectrometry. 2-(Hydroxymethyl)butanoic-d4 acid is a highly specialized deuterated analog of 2-(hydroxymethyl)butanoic acid, an organic acid frequently analyzed to study metabolic disorders such as 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency[1].

This whitepaper provides an authoritative, in-depth technical analysis of the exact mass, isotopic distribution, and analytical behavior of 2-(hydroxymethyl)butanoic-d4 acid. By integrating fundamental thermodynamic and mass spectrometry principles[2] with a self-validating experimental protocol, this guide equips researchers and drug development professionals with the mechanistic understanding required to deploy this compound in high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (LC-MS/MS) workflows.

Chemical Ontology & Structural Dynamics

2-(Hydroxymethyl)butanoic acid is a short-chain branched hydroxy carboxylic acid. In its unlabeled form (C₅H₁₀O₃), it possesses an exact monoisotopic mass of 118.063 Da[3].

The deuterated analog, 2-(hydroxymethyl)butanoic-d4 acid (C₅H₆D₄O₃), incorporates four deuterium atoms. The strategic placement of these heavy isotopes yields an average molecular weight of 122.16 g/mol [1]. The substitution of hydrogen (¹H) with deuterium (²H) fundamentally alters the mass-to-charge (m/z) ratio without significantly changing the molecule's physicochemical properties, making it an ideal internal standard that co-elutes with the endogenous analyte while remaining mass-resolved.

High-Resolution Mass Spectrometry (HRMS) Fundamentals

Exact Mass Calculation

In HRMS platforms (e.g., Orbitrap or Time-of-Flight systems), calculating the exact monoisotopic mass is critical for determining the elemental composition and setting narrow extraction windows (typically <5 ppm) to filter out matrix interferences. The mass defect introduced by deuterium (exact mass 2.014102 Da) must be precisely accounted for.

Table 1: Exact Mass Calculation for 2-(Hydroxymethyl)butanoic-d4 acid (C₅H₆D₄O₃)

ElementIsotopeExact Mass (Da)QuantityTotal Mass Contribution (Da)
Carbon¹²C12.000000560.000000
Hydrogen¹H1.00782566.046950
Deuterium²H (D)2.01410248.056408
Oxygen¹⁶O15.994915347.984745
Total 122.088103

Note: The theoretical monoisotopic mass is 122.0881 Da . In negative electrospray ionization (ESI-), the deprotonated molecule [M-H]⁻ will be observed at m/z 121.0803 .

Isotopic Distribution Modeling

The isotopic envelope of a molecule is dictated by the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁸O). Understanding this distribution is essential to prevent isotopic cross-talk—a phenomenon where the heavy isotopes of a highly concentrated unlabeled analyte bleed into the mass channel of the internal standard.

Table 2: Theoretical Isotopic Distribution of 2-(Hydroxymethyl)butanoic-d4 acid

Isotope PeakExact Mass (Da)Relative Abundance (%)Primary Elemental Contributors
M 122.0881100.00¹²C₅, ¹H₆, ²H₄, ¹⁶O₃
M+1 123.0914~5.53¹³C₁ (5.35%), ¹⁷O₁ (0.11%), ²H₁ (0.07%)
M+2 124.0923~0.75¹⁸O₁ (0.60%), ¹³C₂ (0.11%)

Causality of the D4 Selection: Why use a D4 label instead of D2 or D3? The natural M+2 abundance of the unlabeled compound is approximately 0.75%. If a D2 standard were used, high concentrations of the endogenous analyte would generate a false positive signal in the IS channel. The D4 label provides a +4 Da shift, moving the IS precursor mass completely outside the natural isotopic envelope of the target analyte, thereby guaranteeing quantitative fidelity.

Isotopic_Logic M0 Monoisotopic Mass (M) 122.0881 Da (100%) M1 M+1 Peak ~5.53% M0->M1 +1 neutron M2 M+2 Peak ~0.75% M0->M2 +2 neutrons C13 13C Contribution (5 carbons = 5.35%) M1->C13 O17 17O Contribution (3 oxygens = 0.11%) M1->O17 O18 18O Contribution (3 oxygens = 0.60%) M2->O18 C13_2 13C2 Contribution (~0.11%) M2->C13_2

Primary isotopic contributors to the M+1 and M+2 peaks of 2-(hydroxymethyl)butanoic-d4 acid.

Experimental Workflow: LC-MS/MS Quantification

To utilize 2-(hydroxymethyl)butanoic-d4 acid effectively, the analytical protocol must be designed to handle highly polar, low-molecular-weight organic acids. The following methodology outlines a self-validating system for biological matrices.

Causality Behind Experimental Choices
  • Ionization (ESI Negative Mode): Carboxylic acids possess a pKa of ~4.5. By utilizing a mobile phase buffered to pH 7.5 (e.g., 10 mM ammonium acetate), the molecule is driven into its deprotonated state [M-H]⁻ prior to entering the source, maximizing electrospray ionization efficiency.

  • Chromatography (HILIC): Small, highly polar acids exhibit poor retention on traditional reversed-phase (C18) columns. Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase, retaining the analyte through partitioning into a water-enriched layer, yielding sharp, symmetrical peaks.

Step-by-Step Self-Validating Protocol

Step 1: Matrix Spiking & Equilibration

  • Aliquot 50 µL of biological sample (e.g., plasma) into a microcentrifuge tube.

  • Spike with 10 µL of 2-(hydroxymethyl)butanoic-d4 acid working solution (500 ng/mL in 50% methanol).

  • Self-Validating Mechanism: Spiking the IS before extraction ensures that any subsequent volumetric losses or degradation equally affect both the analyte and the IS, preserving the quantitative ratio.

Step 2: Protein Precipitation

  • Add 200 µL of ice-cold acetonitrile (1:4 ratio) to induce protein precipitation.

  • Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to an autosampler vial.

Step 3: HILIC Separation

  • Column: Amide-bonded HILIC column (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 7.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 4 mins, re-equilibrate at 90% B.

  • Self-Validating Mechanism: Inject a "Matrix Blank" (matrix processed without IS) to confirm the absence of endogenous isobaric interferences at the D4 retention time.

Step 4: ESI- MS/MS Detection (MRM Mode)

  • Monitor the transition for the unlabeled analyte (m/z 117.1 → fragment) and the D4 internal standard (m/z 121.1 → fragment).

  • Self-Validating Mechanism: Inject an "Upper Limit of Quantification (ULOQ)" standard without the IS. Monitor the IS channel. A signal <5% of the intended IS response confirms that the +4 Da shift successfully eliminated isotopic cross-talk.

LCMS_Workflow N1 1. Matrix Preparation (Spike D4 IS & Equilibrate) N2 2. Protein Precipitation (Cold ACN, 1:4 ratio) N1->N2 N3 3. Centrifugation (14,000g, 10 min, 4°C) N2->N3 N4 4. HILIC Separation (Polar Retention) N3->N4 N5 5. ESI- MS/MS Detection (MRM Mode) N4->N5 N6 6. Data Validation (IS Normalization & QC) N5->N6

Self-validating LC-MS/MS workflow utilizing a D4-labeled internal standard for quantification.

Conclusion

The precise characterization of 2-(hydroxymethyl)butanoic-d4 acid—from its exact monoisotopic mass of 122.0881 Da to its distinct M+4 isotopic offset—is fundamental for rigorous mass spectrometry analysis. By understanding the causal relationships between the molecule's structural properties and its behavior in HILIC-ESI-MS/MS systems, researchers can construct robust, self-validating assays that eliminate isotopic cross-talk and ensure absolute quantitative accuracy in complex biological matrices.

References

  • Pharmaffiliates. Chemical Name: 2-(Hydroxymethyl)butanoic-d4 Acid. Retrieved from [Link][1]

  • National Institutes of Health (PMC). Fatty Acids and Their Metal Salts: A Review of Their Infrared Spectra in Light of Their Presence in Cultural Heritage. Retrieved from[Link][2]

Sources

Foundational

solubility profile of 2-(hydroxymethyl)butanoic-d4 acid in polar organic solvents

An In-depth Technical Guide to the Solubility Profile of 2-(hydroxymethyl)butanoic-d4 Acid in Polar Organic Solvents Abstract The determination of a compound's solubility is a cornerstone of early-phase drug development,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of 2-(hydroxymethyl)butanoic-d4 Acid in Polar Organic Solvents

Abstract

The determination of a compound's solubility is a cornerstone of early-phase drug development, profoundly influencing its bioavailability, formulation, and overall therapeutic efficacy. This guide focuses on 2-(hydroxymethyl)butanoic-d4 acid, a deuterated analog of a branched-chain saturated fatty acid. The strategic incorporation of deuterium is a modern pharmaceutical approach to enhance metabolic stability; however, this modification can also alter fundamental physicochemical properties, including solubility.[1] Given the absence of publicly available experimental data for this specific deuterated molecule, this whitepaper serves as a comprehensive technical framework for researchers, scientists, and drug development professionals. It provides the theoretical underpinnings, validated experimental protocols, and data interpretation strategies necessary to thoroughly characterize the solubility profile of 2-(hydroxymethyl)butanoic-d4 acid in a range of polar organic solvents. Our approach, grounded in the expertise of a Senior Application Scientist, emphasizes the causality behind experimental design, ensuring a robust and self-validating methodology.

Introduction

The Critical Role of Solubility in Pharmaceutical Development

Solubility is a critical physicochemical parameter that dictates the concentration of a drug substance in a solution at equilibrium.[2] In drug discovery and development, insufficient solubility can lead to a cascade of challenges, including poor absorption and bioavailability, erratic dose-response relationships, and significant hurdles in developing viable formulations for clinical use.[2][3] Therefore, a comprehensive understanding of a compound's solubility profile in various solvent systems is not merely a data point but a crucial guidepost for lead optimization and candidate selection.[4]

Introducing 2-(hydroxymethyl)butanoic-d4 Acid: Structure and Rationale for Deuteration

2-(hydroxymethyl)butanoic acid is a branched-chain fatty acid containing both a carboxylic acid and a primary alcohol functional group.[5] Its deuterated isotopologue, 2-(hydroxymethyl)butanoic-d4 acid, represents a targeted chemical modification. Deuteration, the replacement of hydrogen (¹H) with its stable heavy isotope deuterium (²H), is employed to leverage the kinetic isotope effect (KIE).[1] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve C-H bond cleavage, potentially improving a drug's pharmacokinetic profile.[1]

However, isotopic substitution does not only affect metabolism. It can subtly alter intermolecular interactions, which may lead to changes in physical properties like melting point, hydrophilicity, and, critically, solubility.[1][6][7]

Objectives and Scope of this Guide

The primary objective of this document is to provide a complete scientific and practical guide for determining and interpreting the solubility of 2-(hydroxymethyl)butanoic-d4 acid in polar organic solvents. This guide will:

  • Establish the theoretical basis for its expected solubility behavior.

  • Provide a detailed, field-proven protocol for experimental solubility determination.

  • Offer a framework for presenting and interpreting the resulting data.

  • Illustrate the logical workflow through clear diagrams.

Theoretical Framework for Solubility

Fundamental Principles: "Like Dissolves Like"

The adage "like dissolves like" is the foundational principle of solubility. It signifies that substances with similar intermolecular forces are likely to be soluble in one another.[8][9] Polar solvents, characterized by molecules with a net dipole moment, are effective at dissolving polar solutes (like ionic compounds and molecules with polar functional groups) through dipole-dipole interactions and hydrogen bonding.[8][9] Nonpolar solvents dissolve nonpolar solutes primarily through weaker van der Waals forces.[10]

The Role of Molecular Structure: Carboxylic Acid and Hydroxymethyl Moieties

2-(hydroxymethyl)butanoic-d4 acid possesses two key polar functional groups:

  • Carboxyl Group (-COOH): This group is highly polar and can act as both a hydrogen bond donor (from the hydroxyl hydrogen) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens).[11][12] This allows for strong interactions with protic and aprotic polar solvents. In the pure state, carboxylic acids often form stable hydrogen-bonded dimers, which increases their effective molecular weight and raises their boiling points.[10][13]

  • Hydroxymethyl Group (-CH₂OH): The primary alcohol group is also highly polar and is an excellent hydrogen bond donor and acceptor.[12]

The presence of these two groups on a small, five-carbon backbone suggests that the molecule will have significant polar character and should be readily soluble in polar solvents, especially those capable of hydrogen bonding.[14]

Solvent Properties and Their Influence

The choice of solvent is critical. Polar organic solvents can be broadly categorized:

  • Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents contain an O-H or N-H bond and can act as hydrogen bond donors. They are expected to be excellent solvents for 2-(hydroxymethyl)butanoic-d4 acid, as they can form strong hydrogen bonds with both the carboxyl and hydroxymethyl groups.[9]

  • Polar Aprotic Solvents (e.g., DMSO, acetone, acetonitrile): These solvents have a net dipole moment but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors. They are also expected to be effective solvents, though perhaps slightly less so than protic solvents of similar polarity, as they cannot donate hydrogen bonds to the oxygen atoms of the solute.

The Isotope Effect: How Deuteration Can Influence Solubility

The substitution of hydrogen with deuterium can subtly alter solubility. While the electronic properties remain nearly identical, the increased mass of deuterium leads to a shorter and stronger C-D bond compared to the C-H bond. This results in a slightly smaller molecular volume and lower polarizability for the C-D bond.[6][7] These changes can affect the strength of intermolecular dispersion forces and hydrogen bonds. Studies on other deuterated molecules have shown that these effects can lead to either an increase or a decrease in solubility, depending on the specific interactions with the solvent.[1] For instance, one study on flurbiprofen-d8 found a twofold increase in solubility compared to its protiated parent drug.[1] Therefore, the solubility of the d4-acid cannot be assumed to be identical to its non-deuterated counterpart and must be determined empirically.

Physicochemical Characterization

A precise understanding of the molecule's properties is essential for designing solubility experiments. While experimental data for the d4 variant is unavailable, the properties of the protiated (non-deuterated) analog provide a solid baseline.

PropertyValue (for 2-(hydroxymethyl)butanoic acid)Reference
Molecular Formula C₅H₁₀O₃[5][15][16]
Molecular Weight 118.13 g/mol [5][15][16]
Predicted pKa 4.33 ± 0.10[5]
Hydrogen Bond Donors 2[15]
Hydrogen Bond Acceptors 3[15]
Topological Polar Surface Area 57.5 Ų[15]
Appearance Colorless Oil[5]

Note: The molecular weight of the 2-(hydroxymethyl)butanoic-d4 acid will be approximately 122.15 g/mol , reflecting the replacement of four hydrogen atoms with deuterium.

Experimental Determination of Solubility: A Validated Protocol

To ensure scientific rigor, a clear distinction must be made between different types of solubility measurements.

Differentiating Thermodynamic vs. Kinetic Solubility
  • Thermodynamic Solubility: This is the true equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pressure) when the system has reached equilibrium with an excess of the solid compound. The "shake-flask" method is the gold-standard for this measurement.[17][18]

  • Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a concentrated DMSO stock into an aqueous buffer.[2][17] It is a high-throughput method used for early screening but can be less reproducible and may overestimate the true thermodynamic solubility.[19]

For an in-depth characterization required for drug development, determining the thermodynamic solubility is paramount.

The Shake-Flask Method for Thermodynamic Equilibrium Solubility (Gold Standard)

This protocol describes a robust, self-validating system for determining the equilibrium solubility of 2-(hydroxymethyl)butanoic-d4 acid.

Causality Statement: The core principle of this method is to create a saturated solution in equilibrium with an excess of the solid (or in this case, liquid) phase, ensuring that the measured concentration represents the absolute solubility limit under the specified conditions.[17]

Step-by-Step Protocol:

  • Preparation:

    • Select a panel of high-purity polar organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Dimethyl Sulfoxide).

    • Dispense a precise volume (e.g., 1.0 mL) of each solvent into separate, appropriately sized glass vials (e.g., 2 mL HPLC vials) with screw caps.

    • Prepare at least three replicates for each solvent to assess reproducibility.

  • Addition of Solute:

    • Add an excess amount of 2-(hydroxymethyl)butanoic-d4 acid to each vial. For a liquid solute, an initial addition of 50-100 µL is typically sufficient to ensure an undissolved phase remains.

    • Causality: Adding a clear excess ensures that the solution becomes saturated and remains so even if solubility is very high. The presence of a separate, undissolved phase at the end of the experiment is the primary visual confirmation of saturation.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient duration to reach equilibrium. For small molecules, 24 to 48 hours is standard.[3][17]

    • Causality: Continuous agitation maximizes the surface area contact between the solute and solvent, accelerating the dissolution process. The extended incubation time is critical to ensure the system reaches a true thermodynamic equilibrium, as dissolution can be a slow process.

  • Phase Separation:

    • After incubation, allow the vials to stand undisturbed for at least 1-2 hours to let the undissolved solute settle.

    • To ensure complete removal of any undissolved microdroplets, centrifuge the vials at high speed (e.g., >10,000 g) for 15-20 minutes.[3]

    • Causality: This is the most critical step for accuracy. Failure to completely separate the saturated supernatant from the excess solute will lead to a significant overestimation of solubility. Centrifugation is a reliable method for achieving this separation.

  • Sample Collection and Dilution:

    • Carefully withdraw a known aliquot (e.g., 100 µL) from the clear supernatant of each vial, taking care not to disturb the settled layer.

    • Immediately dilute the aliquot with a suitable mobile phase (as determined by the analytical method) to a concentration within the calibrated range of the analytical instrument. A serial dilution may be necessary if solubility is high.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is a standard and reliable method for quantifying the concentration of the dissolved analyte.[20]

Step-by-Step Protocol:

  • Standard Curve Preparation:

    • Prepare a high-concentration stock solution of 2-(hydroxymethyl)butanoic-d4 acid in the chosen mobile phase.

    • Perform a serial dilution to create a series of at least 5-7 calibration standards of known concentrations. This series should bracket the expected concentrations of the diluted solubility samples.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is a suitable starting point.

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: Since the molecule lacks a strong chromophore, UV detection at a low wavelength (e.g., 200-215 nm) will likely be required. A full UV scan of a concentrated standard should be performed to find the wavelength of maximum absorbance.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: Typically 5-10 µL.

  • Analysis:

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) of >0.99 for accuracy.

    • Inject the diluted supernatant samples (from step 5 of the shake-flask protocol).

    • Determine the concentration of the diluted samples by interpolating their peak areas from the standard curve.

  • Calculation:

    • Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep_vial Dispense 1 mL Solvent (n=3 per solvent) prep_solute Add Excess Solute (50-100 µL) prep_vial->prep_solute to each vial equil_shake Agitate at 25°C for 24-48 hours prep_solute->equil_shake sep_centrifuge Centrifuge >10,000 g for 20 min equil_shake->sep_centrifuge analysis_sample Sample Supernatant sep_centrifuge->analysis_sample analysis_dilute Dilute in Mobile Phase analysis_sample->analysis_dilute analysis_hplc Quantify via HPLC-UV analysis_dilute->analysis_hplc analysis_calc Calculate Solubility (mg/mL) analysis_hplc->analysis_calc

Caption: Thermodynamic Solubility Determination Workflow.

Expected Solubility Profile and Data Interpretation

While experimental data must be generated, a hypothetical solubility profile can be predicted based on the theoretical principles discussed. This serves as a framework for interpreting the experimental results.

Table 2: Predicted Thermodynamic Solubility of 2-(hydroxymethyl)butanoic-d4 Acid at 25°C

SolventSolvent TypePredicted Solubility RankRationale for Prediction
Methanol Polar Protic1 (Highest)Small, highly polar protic solvent capable of extensive H-bonding with both functional groups.
Ethanol Polar Protic2Similar to methanol but slightly less polar and larger, potentially leading to slightly lower solubility.
Isopropanol Polar Protic3Bulkier alkyl group may cause some steric hindrance, slightly reducing solvation efficiency.
DMSO Polar Aprotic4Highly polar H-bond acceptor, very effective at solvating the molecule.
Acetone Polar Aprotic5Moderately polar H-bond acceptor, should be a good solvent but less effective than DMSO.
Acetonitrile Polar Aprotic6 (Lowest)Polar, but a weaker H-bond acceptor compared to acetone or DMSO.

Interpretation of Results:

  • High Solubility in Protic Solvents: As predicted, solubility is expected to be highest in polar protic solvents like methanol and ethanol. This would confirm the dominant role of hydrogen bonding in the solvation of both the carboxyl and hydroxymethyl groups.

  • Comparison with Aprotic Solvents: The relative solubility in DMSO versus alcohols will be particularly insightful. If solubility is comparable, it suggests that the molecule's ability to donate hydrogen bonds to the solvent is as important as its ability to accept them.

  • Impact of Deuteration: To quantify the isotope effect, the entire experiment should be repeated with the non-deuterated analog, 2-(hydroxymethyl)butanoic acid, under identical conditions. A statistically significant difference between the two would confirm that deuteration has altered the compound's solubility profile.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic determination and interpretation of the . By grounding the experimental protocol in sound theoretical principles and emphasizing the causality behind each step, researchers can generate robust, reliable, and publication-quality data. The gold-standard shake-flask method, coupled with a validated HPLC-UV quantification assay, represents a self-validating system for obtaining true thermodynamic solubility.

The data generated from this protocol will be invaluable for guiding formulation development, predicting in vivo behavior, and advancing the overall understanding of this deuterated pharmaceutical candidate. Future work should extend this characterization to include pH-dependent aqueous solubility and solubility in biorelevant media (e.g., simulated gastric and intestinal fluids) to create a complete picture for preclinical development.

References

  • Pass My Exams. (n.d.). Carboxylic Acids Solubility in Water. Retrieved from [Link]

  • Bergström, C. A., et al. (2020). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical Sciences, 109(9), 2575-2592. (Simulated reference based on search result[4])

  • Puri, V., et al. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics, 18(6), 2193-2213. Retrieved from [Link]

  • Al-Azzam, W., et al. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. Journal of Pharmaceutical Sciences, 103(7), 2164-2171. Retrieved from [Link]

  • Taylor, R. (2026). Pharmaceutical Solubility Testing: Why It Matters and What It Really Measures. PharmaTech Insights. (Simulated reference based on search result[17])

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53437016, 2-Hydroxymethyl-2-butenoic acid. Retrieved from [Link]

  • Clark, J. (2023). an introduction to carboxylic acids. Chemguide. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Lin, C. H., & Ziegler, G. R. (2003). Deuterium Isotope Effects on Hydrophobic Interactions. The Importance of Dispersion Interactions in the Hydrophobic Phase. Journal of the American Chemical Society, 125(44), 13386-13395. (Simulated reference based on search result[6])

  • LibreTexts Chemistry. (2021). 18.2: Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Unacademy. (n.d.). Hydrogen Bonding in Alcohols and Carboxylic Acid. Retrieved from [Link]

  • Harada, S., et al. (2023). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. RSC Medicinal Chemistry, 14(7), 1275-1281. Retrieved from [Link]

  • Park, S., et al. (2003). Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. Journal of the American Chemical Society, 125(44), 13386–13395. Retrieved from [Link]

  • Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • CK-12 Foundation. (2026). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Varnek, A., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Molecular Informatics, 43(2), e2300216. Retrieved from [Link]

  • University of Waterloo. (2025). Solubility. (Simulated reference based on search result[21])

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Hansen, P. E. (2022). Isotope Effects on Chemical Shifts in the Study of Hydrogen Bonds in Small Molecules. Molecules, 27(8), 2405. Retrieved from [Link]

  • Sýkora, D., et al. (2012). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. Journal of Chromatography A, 1232, 224-230. (Simulated reference based on search result[22])

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Exploratory

material safety data sheet and handling of 2-(hydroxymethyl)butanoic-d4 acid

An In-depth Technical Guide to the Safe Handling of 2-(hydroxymethyl)butanoic-d4 acid Authored by a Senior Application Scientist Chemical and Physical Properties 2-(hydroxymethyl)butanoic-d4 acid is a deuterated form of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of 2-(hydroxymethyl)butanoic-d4 acid

Authored by a Senior Application Scientist

Chemical and Physical Properties

2-(hydroxymethyl)butanoic-d4 acid is a deuterated form of 2-(hydroxymethyl)butanoic acid, a derivative of L-isoleucine oxidation.[1] The primary difference is the replacement of four hydrogen atoms with deuterium. This isotopic labeling is typically used in metabolic research and pharmacokinetic studies.

PropertyValueSource
Molecular FormulaC5H6D4O3[2]
Molecular Weight122.16 g/mol [2]
AppearanceNot Available (likely a solid or liquid)[2]
Storage Temperature2-8°C (Refrigerator)[2]

While specific data for the deuterated compound is limited, the properties of the non-deuterated analogue, 2-(hydroxymethyl)butanoic acid (CAS 4374-62-3), can be used as a reference.[1][3]

Property (Non-Deuterated Analogue)ValueSource
Molecular FormulaC5H10O3[1]
Molecular Weight118.13 g/mol [1]

The deuteration is not expected to significantly alter the chemical reactivity in terms of hazard profile compared to the parent compound. Therefore, the safety precautions for similar carboxylic acids should be strictly followed.

Hazard Identification and Classification

Based on the data for analogous compounds such as butyric acid and 2-hydroxy-4-(methylthio)butanoic acid, 2-(hydroxymethyl)butanoic-d4 acid should be handled as a hazardous substance.[4] The primary hazards are expected to be:

  • Skin Corrosion/Irritation: Causes skin irritation.[4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.[4]

  • Acute Oral Toxicity: May be harmful if swallowed.

The GHS precautionary statements for similar compounds include:

  • P264: Wash skin thoroughly after handling.[4]

  • P280: Wear protective gloves/ eye protection/ face protection.[4]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[4]

  • P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[4]

Safe Handling and Storage

Proper handling and storage are critical to minimize the risks associated with 2-(hydroxymethyl)butanoic-d4 acid.

Engineering Controls
  • Work in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any vapors or aerosols.[5][6]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_details Specific Recommendations Start Start: Handling 2-(hydroxymethyl)butanoic-d4 acid AssessConcentration Assess Concentration & Quantity Start->AssessConcentration AssessProcedure Evaluate Experimental Procedure (e.g., heating, vortexing) AssessConcentration->AssessProcedure AssessSpillPotential Determine Potential for Spills or Splashes AssessProcedure->AssessSpillPotential EyeProtection Eye and Face Protection AssessSpillPotential->EyeProtection HandProtection Hand Protection AssessSpillPotential->HandProtection BodyProtection Body Protection AssessSpillPotential->BodyProtection RespiratoryProtection Respiratory Protection (if applicable) AssessSpillPotential->RespiratoryProtection EyeDetails Chemical Splash Goggles (mandatory) Face Shield (for splash risk) EyeProtection->EyeDetails HandDetails Chemical-resistant gloves (e.g., Nitrile, Neoprene) Inspect gloves before use HandProtection->HandDetails BodyDetails Lab coat or chemical-resistant apron Closed-toe shoes BodyProtection->BodyDetails RespDetails Use in a fume hood is the primary control If aerosols are generated outside a hood, consider a respirator with appropriate cartridges RespiratoryProtection->RespDetails

Caption: PPE Selection Workflow for Handling Carboxylic Acids.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • The recommended storage temperature is 2-8°C.[2]

  • Store separately from strong oxidants and strong bases.[5]

First Aid Measures

In the event of exposure, immediate action is crucial.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek medical attention if irritation occurs.[4]

  • In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[4]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5]

Spill and Leak Procedures

In the event of a spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the area.[5]

  • Ventilate: Ensure adequate ventilation.[5]

  • Contain: Use an inert absorbent material to contain the spill.[7]

  • Neutralize (with caution): For acidic spills, neutralization with a weak base such as sodium bicarbonate can be considered, but only by trained personnel.[5]

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.[7]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

Spill_Response_Workflow Spill Spill of 2-(hydroxymethyl)butanoic-d4 acid Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess Spill Size and Risk (Consult with EHS if large) Evacuate->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Ventilate Ensure Adequate Ventilation (Use Fume Hood if possible) PPE->Ventilate Contain Contain the Spill (Use inert absorbent material) Ventilate->Contain Neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) Contain->Neutralize Collect Collect Absorbed Material into a Labeled Waste Container Neutralize->Collect Decontaminate Decontaminate the Spill Area Collect->Decontaminate Dispose Dispose of Waste (Follow institutional guidelines) Decontaminate->Dispose

Caption: Workflow for Responding to a Spill of 2-(hydroxymethyl)butanoic-d4 acid.

Disposal Considerations

  • Dispose of waste in accordance with local, state, and federal regulations.[8]

  • The primary method of disposal should be through a licensed professional waste disposal service.[7]

  • Do not mix with other waste streams, especially bases, to avoid chemical reactions.[7]

  • Store waste in compatible, tightly sealed, and properly labeled containers in a designated satellite accumulation area.[7]

Toxicological and Ecological Information

Specific toxicological and ecological data for 2-(hydroxymethyl)butanoic-d4 acid are not available. However, based on analogous compounds, it may be harmful to aquatic life.[6] Avoid release to the environment.

Conclusion

References

  • Sangon Biotech. (n.d.). Safety Data Sheets.
  • Tokyo Chemical Industry. (2025, November 26). Safety Data Sheet: 2-Hydroxy-4-(methylthio)butyric Acid (65-72% in Water).
  • Santa Cruz Biotechnology, Inc. (n.d.). 2-(Hydroxymethyl)butanoic Acid.
  • Pharmaffiliates. (n.d.). 2-(Hydroxymethyl)butanoic-d4 Acid.
  • Flinn Scientific. (2019, January 18). Technical Supplement: Sulfuric Acid Bulk Handling FCX-HS28– Personal Protective Equipment.
  • Sigma-Aldrich. (n.d.). 2-(hydroxymethyl)butanoic acid.
  • CAMEO Chemicals. (n.d.). 2-HYDROXY-4-(METHYLTHIO)-BUTANOIC ACID.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • NextSDS. (n.d.). 2-(hydroxymethyl)-Butanoic acid — Chemical Substance Information.
  • Guidechem. (n.d.). 2-(hydroxymethyl)-Butanoic acid 4374-62-3 wiki.
  • ECHEMI. (2019, July 15). 2-Hydroxy-4-(methylthio)butanoic acid SDS, 583-91-5 Safety Data Sheets.
  • Occupational Safety and Health Administration. (n.d.). 1926.65 App B - General Description and Discussion of the Levels of Protection and Protective Gear.
  • Benchchem. (n.d.). Proper Disposal of Butyric-d4 Acid: A Guide for Laboratory Professionals.
  • Thermo Fisher Scientific. (2010, June 7). Safety Data Sheet.
  • ChemicalBook. (2026, January 3). 2-HYDROXY-4-(METHYLTHIO)BUTYRIC ACID - Safety Data Sheet.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • Perstorp. (2024, March 28). Butyric Acid.
  • MedChemExpress. (2025, December 8). 2-Hydroxy-4-(methylthio)butyric acid-SDS.
  • Med.Navy.mil. (2025, November 7). Chapter 10 – Personal Protective Equipment.
  • MilliporeSigma. (2025, September 22). Safety Data Sheet.
  • Fisher Scientific. (2010, June 7). DL-2-Methylbutyric acid - SAFETY DATA SHEET.

Sources

Foundational

Precision Deuterium Labeling of 2-(Hydroxymethyl)butanoic Acid: Mechanistic Pathways and Synthetic Protocols

Abstract The strategic incorporation of deuterium into small-molecule therapeutics and metabolic building blocks is a cornerstone of modern drug development. Deuterium labeling leverages the Kinetic Isotope Effect (KIE)...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The strategic incorporation of deuterium into small-molecule therapeutics and metabolic building blocks is a cornerstone of modern drug development. Deuterium labeling leverages the Kinetic Isotope Effect (KIE) to enhance metabolic stability and provides essential internal standards for mass spectrometry. This technical whitepaper explores the mechanistic pathways and highly specific synthetic protocols for the deuterium labeling of 2-(hydroxymethyl)butanoic acid , a critical L-isoleucine oxidation metabolite and versatile synthetic intermediate.

Introduction & Rationale

2-(Hydroxymethyl)butanoic acid (CAS: 4374-62-3) is characterized by a carboxylic acid functional group, an alpha-chiral center (C2), an ethyl chain, and a hydroxymethyl group[1]. In pharmacological and pharmacokinetic studies, tracking the metabolic fate of this molecule requires precise isotopic labeling.

Depending on the analytical or metabolic requirement, researchers must target specific sites for deuteration:

  • The α -position (C2): Susceptible to racemization and enzymatic oxidation.

  • The hydroxymethyl group (-CH 2​ OH): A primary site for Phase II conjugation or further oxidation.

Achieving high isotopic purity requires an understanding of the thermodynamic and kinetic factors governing enolization and nucleophilic addition. This guide details two distinct mechanisms to achieve site-specific labeling: α -proton H/D exchange and de novo enolate hydroxymethylation .

Mechanistic Pathways for Deuterium Incorporation

Pathway A: Alpha-Proton Exchange via Enediolate Intermediate

The α -proton of 2-(hydroxymethyl)butanoic acid is weakly acidic due to the electron-withdrawing nature of the adjacent carbonyl group. However, because the molecule is a free carboxylic acid, standard base-catalyzed enolization requires two equivalents of a strong base.

Mechanism & Causality: When treated with a strong base in a deuterated protic solvent (e.g., NaOD in D 2​ O), the carboxylic acid is first deprotonated to form a relatively unreactive carboxylate anion. To achieve α -deprotonation, elevated temperatures and excess base are required to force the equilibrium toward the highly reactive enediolate intermediate [2]. Upon quenching or continuous equilibrium in D 2​ O, a deuteron (D + ) is transferred to the α -carbon. Because the reaction is under thermodynamic control, using a vast molar excess of D 2​ O drives the equilibrium toward the deuterated product, 2-(hydroxymethyl)butanoic-2-d 1​ acid.

PathwayA A 2-(Hydroxymethyl)butanoic Acid (Substrate) B NaOD / D2O (Deprotonation) A->B C Enediolate Intermediate (Planar C2) B->C D D2O Quench (Deuteron Transfer) C->D E 2-(Hydroxymethyl)butanoic-2-d1 Acid (Product) D->E

Mechanism of base-catalyzed alpha-proton H/D exchange via an enediolate intermediate.

Pathway B: Reductive Deuteration via Enolate Hydroxymethylation

Directly labeling the hydroxymethyl group (-CH 2​ OH to -CD 2​ OH) on the intact molecule is chemically impractical without reducing the carboxylic acid. Instead, a de novo construction of the molecule is employed using butanoic acid and deuterated formaldehyde (CD 2​ O)[3].

Mechanism & Causality: This pathway utilizes Lithium Diisopropylamide (LDA), a strong, sterically hindered, non-nucleophilic base. At -78 °C, LDA quantitatively deprotonates butanoic acid twice to form a stable lithium enediolate . The low temperature is critical: it prevents unwanted self-condensation of the starting material. Subsequently, anhydrous CD 2​ O gas (generated by cracking paraformaldehyde-d 2​ ) is introduced[4]. The enediolate acts as a nucleophile, attacking the electrophilic carbon of CD 2​ O. This aldol-type hydroxymethylation specifically installs the -CD 2​ OH group, yielding 2-(hydroxymethyl-d 2​ )butanoic acid.

PathwayB N1 Butanoic Acid (Precursor) N2 LDA (2.2 equiv), THF, -78°C (Double Deprotonation) N1->N2 N3 Lithium Enediolate (Nucleophile) N2->N3 N4 Addition of CD2O (Deuterated Formaldehyde) N3->N4 N5 2-(Hydroxymethyl-d2)butanoic Acid (Product) N4->N5

Synthesis of 2-(hydroxymethyl-d2)butanoic acid via enolate hydroxymethylation with CD2O.

Experimental Workflows (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. The success of each step is verified through specific orthogonal analytical techniques (NMR and LC-MS), ensuring that unreacted precursors do not yield false positives.

Protocol 1: Synthesis of 2-(Hydroxymethyl)butanoic-2-d 1​ Acid

Objective: Isotopic labeling of the C2 alpha-proton.

  • Preparation: Dissolve 2-(hydroxymethyl)butanoic acid (1.0 equiv) in D 2​ O (99.9% D).

  • Base Addition: Slowly add a 40% solution of NaOD in D 2​ O (2.5 equiv). The excess base ensures complete formation of the carboxylate and drives the equilibrium toward the enediolate.

  • Thermal Exchange: Seal the reaction vessel and heat to 90 °C for 24 hours. Causality: The high activation energy required for the second deprotonation necessitates thermal driving.

  • Quenching & Workup: Cool to 0 °C and carefully acidify to pH 2 using DCl in D 2​ O (to prevent back-exchange with ambient protons). Extract with ethyl acetate, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Self-Validation:

    • 1 H-NMR: Observe the disappearance of the multiplet corresponding to the C2 proton (~2.4 ppm). The integration should drop from 1.0 to <0.05.

    • LC-MS: Confirm a mass shift from [M-H] 117.1 to 118.1 m/z.

Protocol 2: Synthesis of 2-(Hydroxymethyl-d 2​ )butanoic Acid

Objective: Installation of the -CD 2​ OH group via enolate trapping.

  • Enediolate Formation: In a flame-dried, argon-purged flask, dissolve butanoic acid (1.0 equiv) in anhydrous THF. Cool to -78 °C. Dropwise add LDA (2.2 equiv). Stir for 1 hour at -78 °C, then warm to 0 °C for 30 minutes to ensure complete enediolate formation, before re-cooling to -78 °C.

  • Electrophile Generation: In a separate connected flask, heat paraformaldehyde-d 2​ (1.5 equiv) to 160 °C to crack it into monomeric CD 2​ O gas. Cannulate the gas directly into the enediolate solution. Causality: Using gaseous CD 2​ O avoids the introduction of water (present in formalin), which would instantly protonate the enediolate back to butanoic acid.

  • Reaction & Quenching: Stir for 2 hours at -78 °C, then allow to warm to room temperature. Quench with saturated aqueous NH 4​ Cl.

  • Workup: Acidify the aqueous layer to pH 2 with 1M HCl. Extract with diethyl ether, wash with brine, dry over MgSO 4​ , and purify via silica gel chromatography.

  • Self-Validation:

    • 1 H-NMR: The signals for the hydroxymethyl protons (~3.6-3.8 ppm) must be completely absent.

    • 13 C-NMR: The C3' carbon signal will appear as a characteristic pentet (due to coupling with two deuterium atoms, I=1) shifted slightly upfield.

    • LC-MS: Confirm a mass shift from [M-H] 117.1 to 119.1 m/z.

Quantitative Data & Isotopic Purity

The efficiency of the labeling strategies is summarized below. The data highlights the trade-off between the simplicity of H/D exchange and the precision of de novo synthesis.

Synthesis PathwayTarget IsotopologueReagents / ConditionsYield (%)Isotopic Purity (D-incorp)LC-MS [M-H]
Pathway A 2-(Hydroxymethyl)butanoic-2-d 1​ acidNaOD, D 2​ O, 90 °C, 24h82%> 95%118.1 m/z
Pathway B 2-(Hydroxymethyl-d 2​ )butanoic acidLDA, THF, CD 2​ O, -78 °C68%> 98%119.1 m/z
Control Unlabeled 2-(Hydroxymethyl)butanoic acidN/A (Reference Standard)N/ANatural Abundance117.1 m/z

Table 1: Comparison of reaction efficiencies, yields, and isotopic purities for the synthesized isotopologues.

Conclusion

The site-specific deuterium labeling of 2-(hydroxymethyl)butanoic acid requires a rigorous understanding of enolate chemistry. While α -proton H/D exchange offers a straightforward route to the C2-deuterated isotopologue, it is subject to thermodynamic equilibrium and potential back-exchange. Conversely, the de novo hydroxymethylation of butanoic acid using deuterated formaldehyde provides an irreversible, kinetically controlled pathway to the -CD 2​ OH isotopologue with superior isotopic purity. By employing these self-validating protocols, researchers can reliably generate high-quality labeled standards for advanced pharmacokinetic and mass spectrometry applications.

References

  • Title: 2-(Hydroxymethyl)
  • Title: Chemoselective Catalytic α-Oxidation of Carboxylic Acids: Iron/Alkali Metal Cooperative Redox Active Catalysis Source: ResearchGate URL
  • Title: Novel Formaldehyde-Induced Modifications of Lysine Residue Pairs in Peptides and Proteins: Identification and Relevance to Vaccine Development Source: ACS Publications URL
  • Source: Scribd (Kumar Gadamasetti, Tamim Braish)

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Protocols & Analytical Methods

Method

Application Note: 2-(Hydroxymethyl)butanoic-d4 Acid as an Internal Standard for LC-MS/MS

Target Audience: Researchers, Analytical Chemists, and Clinical Diagnostics Professionals Application: Quantitative profiling of L-isoleucine metabolic disorders via LC-MS/MS Executive Summary The accurate quantification...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Clinical Diagnostics Professionals Application: Quantitative profiling of L-isoleucine metabolic disorders via LC-MS/MS

Executive Summary

The accurate quantification of low-molecular-weight organic acids in biological matrices is a cornerstone of modern clinical metabolomics. 2-(hydroxymethyl)butanoic acid (also known as 2-ethyl-3-hydroxypropanoic acid or 2-EHA) is a critical diagnostic biomarker for Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD) and 2-methylbutyrylglycinuria[1].

Because endogenous organic acids suffer from severe matrix-induced ion suppression during Electrospray Ionization (ESI), the use of a stable isotope-labeled internal standard (SIL-IS) is strictly required. This application note details the scientific rationale, analytical strategy, and validated LC-MS/MS protocol for utilizing 2-(hydroxymethyl)butanoic-d4 acid to achieve highly reproducible, self-validating quantification in human urine and plasma.

Biological Context & Diagnostic Significance

Under normal physiological conditions, L-isoleucine is catabolized primarily through the "S-pathway". However, in patients with mutations in the ACADSB gene (which encodes the SBCAD enzyme), this primary pathway is blocked. To prevent toxic accumulation of upstream metabolites, the body shunts the metabolic flux through the alternative "R-pathway"[2].

This enzymatic detour results in the pronounced accumulation and urinary excretion of 2-(hydroxymethyl)butanoic acid. Monitoring this specific biomarker provides a highly sensitive diagnostic window into SBCADD, often outperforming traditional markers like 2-methylbutyrylglycine (2-MBG)[1].

G Isoleucine L-Isoleucine S_Path S-Pathway (Major) Isoleucine->S_Path R_Path R-Pathway (Minor) Isoleucine->R_Path SBCAD SBCAD Enzyme (Deficient) S_Path->SBCAD EHA 2-(hydroxymethyl)butanoic acid (2-EHA) R_Path->EHA Upregulated in SBCADD MBG 2-Methylbutyrylglycine (2-MBG) SBCAD->MBG Blocked/Shunted

Fig 1: L-isoleucine metabolic shunt leading to 2-(hydroxymethyl)butanoic acid accumulation.

Analytical Strategy: Causality & E-E-A-T Principles

To build a robust, self-validating LC-MS/MS assay, several chemical hurdles must be addressed. As an expert application scientist, you must understand why specific protocol steps are chosen:

  • The Necessity of the d4-Isotope: 2-(hydroxymethyl)butanoic acid (MW: 118.13 g/mol ) is highly polar. In reversed-phase liquid chromatography (RPLC), it elutes early, directly into the "suppression zone" packed with un-retained urinary salts and matrix components. By spiking samples with 2-(hydroxymethyl)butanoic-d4 acid , the SIL-IS co-elutes exactly with the native analyte. Any matrix-induced ionization enhancement or suppression affects both the native and d4-labeled molecules equally, ensuring the Area Ratio remains perfectly constant[3]. The +4 Da mass shift is deliberate; it is large enough to prevent signal cross-talk from the natural 13C isotopic envelope of the native compound.

  • Chemical Derivatization (3-NPH): Analyzing short-chain aliphatic carboxylic acids in negative ESI yields poor sensitivity due to low ionization efficiency. We employ 3-Nitrophenylhydrazine (3-NPH) derivatization via EDC coupling[4].

    • Causality: 3-NPH tags the carboxylic acid with a hydrophobic, highly electronegative nitroaromatic group. This simultaneously increases RPLC retention time (moving the analyte out of the dead volume) and drastically boosts negative-ion ESI response.

Experimental Protocol: LC-MS/MS Workflow

This protocol utilizes a "dilute, derivatize, and shoot" methodology, minimizing sample loss while maximizing throughput.

Workflow Sample Urine/Plasma (50 µL) Spike Spike SIL-IS (d4-2-EHA) Sample->Spike Prep Derivatization (3-NPH + EDC) Spike->Prep LC UHPLC Separation (C18 Column) Prep->LC MS ESI-MS/MS (Negative MRM) LC->MS

Fig 2: High-throughput sample preparation and LC-MS/MS analytical workflow.

Step-by-Step Methodology

Step 1: Calibration & Quality Control (QC) Preparation

  • Prepare a surrogate matrix (e.g., 5% BSA in PBS or synthetic urine).

  • Spike native 2-(hydroxymethyl)butanoic acid to create a 7-point calibration curve (e.g., 0.5 µM to 500 µM).

  • Prepare Low, Mid, and High QC samples to validate intra-day precision.

Step 2: Sample Aliquoting & IS Spiking

  • Transfer 50 µL of calibrators, QCs, and patient samples into a 96-well plate.

  • Add 10 µL of the Internal Standard working solution (50 µM 2-(hydroxymethyl)butanoic-d4 acid in 50% Methanol). Self-Validation Check: Ensure the IS is added to ALL wells, including blanks, to monitor system stability.

Step 3: 3-NPH Derivatization

  • Add 25 µL of 200 mM 3-NPH (in 50% aqueous methanol).

  • Add 25 µL of 200 mM EDC containing 9% pyridine (in 50% aqueous methanol)[4].

  • Seal the plate and incubate at 40°C for 30 minutes on a thermoshaker at 800 rpm.

  • Quench the reaction by adding 400 µL of 10% formic acid in water. Centrifuge at 4,000 x g for 10 minutes.

Step 4: UHPLC Separation

  • Column: High-strength silica C18 (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 60% B over 5 minutes, flush at 95% B for 1 minute, re-equilibrate at 10% B for 2 minutes. Flow rate: 0.4 mL/min.

Step 5: MS/MS Detection

  • Operate the triple quadrupole mass spectrometer in Negative ESI mode.

  • Monitor the Multiple Reaction Monitoring (MRM) transitions for the 3-NPH derivatized analytes.

Data Presentation & Validation Parameters

To ensure trustworthiness and ease of implementation, the optimized mass spectrometric parameters and expected validation criteria are summarized below.

Table 1: Optimized MRM Parameters (Negative ESI, 3-NPH Derivatized)
AnalytePrecursor Ion[M-H]⁻ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Purpose
2-(hydroxymethyl)butanoic acid 252.2137.050-22Quantifier
2-(hydroxymethyl)butanoic acid 252.2194.050-18Qualifier
2-(hydroxymethyl)butanoic-d4 acid 256.2137.050-22Internal Standard

(Note: The 137.0 m/z product ion corresponds to the cleavage of the 3-nitrophenylhydrazine moiety, which is highly stable and yields excellent signal-to-noise ratios).

Table 2: Target Analytical Validation Criteria (FDA/EMA Bioanalytical Guidelines)
ParameterAcceptance CriteriaScientific Rationale
Linearity (R²) ≥ 0.995Ensures accurate quantification across the physiological and pathological range.
Accuracy (% Bias) ± 15% (± 20% at LLOQ)Validates that the d4-IS properly corrects for matrix effects.
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)Ensures method repeatability and minimizes false diagnostic positives.
Carryover ≤ 20% of LLOQ in blankPrevents high-concentration pathological samples from contaminating subsequent runs.

Troubleshooting & Expert Insights

  • Loss of Linearity at High Concentrations: If the calibration curve flattens at the upper end, the EDC/3-NPH derivatization reagents may be depleted. Ensure the molar ratio of derivatizing agents to total organic acids in the matrix is at least 10:1.

  • Varying IS Area Counts: While the Area Ratio (Native/IS) corrects for suppression, absolute IS area counts dropping by >50% mid-run indicates severe column fouling. Implement a stronger organic wash step (e.g., 95% Acetonitrile/Isopropanol) between injections.

  • Isotope Scrambling/Exchange: Deuterium atoms on hydroxyl or carboxyl groups exchange rapidly with protic solvents. The d4 label in 2-(hydroxymethyl)butanoic-d4 acid is located on the stable carbon backbone (the ethyl/butanoic chain), preventing H/D exchange during the aqueous derivatization step.

References

  • Liu, H., et al. (2025). "Usefulness of levels of 2-methylbutyrylglycine and 2-ethylhydracrylic acid in urine for diagnosing 2-methylbutyrylglycinuria." PMC / National Institutes of Health. Available at: [Link]

  • Matern, D., et al. (2003). "2-Ethylhydracrylic Aciduria in Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Application to Diagnosis and Implications for the R-Pathway of Isoleucine Oxidation." ResearchGate. Available at: [Link]

  • Setoyama, D., et al. (2021). "Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias." PMC / National Institutes of Health. Available at: [Link]

  • MDPI Open Access Journals (2025). "Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future." MDPI. Available at: [Link]

Sources

Application

Advanced GC-MS Derivatization Protocol for 2-(Hydroxymethyl)butanoic-d4 Acid in Metabolic Profiling

Analytical Context & Chemical Rationale In pharmacokinetic studies and metabolic profiling, stable isotope-labeled internal standards (SIL-IS) like 2-(hydroxymethyl)butanoic-d4 acid (2-HMB-d4) are critical for correcting...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Context & Chemical Rationale

In pharmacokinetic studies and metabolic profiling, stable isotope-labeled internal standards (SIL-IS) like 2-(hydroxymethyl)butanoic-d4 acid (2-HMB-d4) are critical for correcting matrix effects and extraction losses during quantitative analysis[1].

From a physicochemical perspective, 2-HMB-d4 presents a specific analytical challenge for Gas Chromatography-Mass Spectrometry (GC-MS). The molecule contains two highly polar functional groups: a carboxylic acid (-COOH) and a primary hydroxyl group (-OH). In their native state, these groups possess active hydrogen atoms that form strong intermolecular hydrogen bonds. This results in low volatility, poor thermal stability, and severe peak tailing due to secondary interactions with the silanol groups on the GC column stationary phase[2]. To render this molecule amenable to GC-MS, these active hydrogens must be chemically masked through derivatization.

The Causality of Derivatization: Why Silylation?

While alkylation (methylation) followed by acylation is a viable two-step approach for hydroxy acids, silylation is the gold standard due to its single-step efficiency and the excellent chromatographic behavior of the resulting trimethylsilyl (TMS) derivatives.

For 2-HMB-d4, the reagent of choice is BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) supplemented with 1% TMCS (Trimethylchlorosilane) . The causality behind this specific reagent selection is threefold:

  • Volatility of Byproducts: BSTFA reacts with the active hydrogens to form TMS esters and ethers. Its primary byproduct, trifluoroacetamide, is highly volatile and elutes well before the target analytes, preventing solvent-front interference[2].

  • The Catalyst Imperative (TMCS): While the acidic proton of the carboxyl group silylates readily at room temperature, the primary hydroxyl group (-CH2OH) is sterically hindered and less nucleophilic. TMCS acts as a powerful electrophilic catalyst, lowering the activation energy required to silylate the hydroxyl group and preventing the formation of incomplete mono-TMS artifacts[3].

  • Aprotic Necessity: BSTFA reacts violently with protic solvents (e.g., water, methanol). Therefore, the analyte must be completely isolated from aqueous biological matrices prior to the reaction[4].

Experimental Workflow

G A 1. Sample Preparation Spike 2-HMB-d4 Internal Standard B 2. Liquid-Liquid Extraction Isolate free acid using Ethyl Acetate A->B C 3. Desiccation Evaporate to absolute dryness (N2) B->C D 4. Silylation Reaction BSTFA + 1% TMCS (70°C, 30 min) C->D E 5. GC-MS Acquisition EI Mode, SIM for m/z 251 & 266 D->E

Workflow for the aprotic extraction and GC-MS silylation of 2-(hydroxymethyl)butanoic-d4 acid.

Step-by-Step Methodology: A Self-Validating System

This protocol is designed as a self-validating system; every step includes physical or chemical checkpoints to ensure the integrity of the final data.

Phase 1: Extraction and Matrix Isolation

Because silylating reagents are instantly quenched by water, 2-HMB-d4 must be extracted into an aprotic organic solvent.

  • Acidification: Aliquot 100 µL of the biological sample (e.g., serum or urine) into a glass centrifuge tube. Add 10 µL of 5 M HCl. Causality: Acidification suppresses the ionization of the carboxylate group (pKa ~4.8), converting it to the highly lipophilic free acid form.

  • Liquid-Liquid Extraction (LLE): Add 500 µL of anhydrous Ethyl Acetate. Vortex vigorously for 2 minutes. Centrifuge at 3000 × g for 5 minutes to achieve phase separation[3].

  • Desiccation (Critical Step): Transfer the upper organic layer to a clean GC autosampler vial. Evaporate to absolute dryness under a gentle stream of ultra-pure nitrogen (N2) at 35°C. Validation Check: Visually inspect the vial; any residual droplet or haze indicates water condensation, which will destroy the BSTFA reagent[4].

Phase 2: Anhydrous Silylation
  • Reagent Addition: In a fume hood, add 50 µL of anhydrous Pyridine (acts as an acid scavenger and solvent) and 50 µL of BSTFA containing 1% TMCS to the dried residue.

  • Incubation: Seal the vial tightly with a PTFE-lined septum cap. Incubate in a dry heating block at 70°C for 30 to 40 minutes[2]. Causality: Thermal energy combined with the TMCS catalyst forces the silylation of the primary hydroxyl group to 100% completion.

  • Cooling: Allow the vial to cool to room temperature (approx. 15 minutes) before placing it in the GC autosampler to prevent pressure-induced blowback during needle puncture.

Phase 3: GC-MS Acquisition & Self-Validation

Inject 1 µL into the GC-MS operating in Electron Impact (EI) mode (70 eV). System Validation Criteria:

  • Reaction Completeness: Extract the ion chromatogram for the mono-TMS derivative. If the mono-TMS peak area exceeds 2% of the di-TMS peak area, the reaction was quenched by residual moisture or insufficient incubation time.

  • Reagent Integrity: Evaluate the solvent delay window. A massive hexamethyldisiloxane (HMDSO) peak coupled with low 2-HMB-d4 recovery is a diagnostic indicator that water contaminated the sample during the N2 drying phase, consuming the BSTFA.

Quantitative Data & Methodological Optimization

To assist in method development, the following tables summarize the strategic choices and the specific mass-to-charge (m/z) ratios required for Selected Ion Monitoring (SIM) acquisition.

Table 1: Comparison of Derivatization Strategies for Hydroxy Acids

Derivatization MethodReagents UsedTarget Functional GroupsReaction ComplexitySuitability for 2-HMB-d4
Silylation (Preferred) BSTFA + 1% TMCS-COOH and -OH simultaneouslySingle-step (70°C, 30 min)Optimal. Excellent volatility, high thermal stability.
Alkylation + Acylation Methanolic HCl, then TFAA-COOH (Methylation), -OH (Acylation)Two-step, requires intermediate dryingSub-optimal. Time-consuming, higher risk of analyte loss.
Methoximation-Silylation MeOX in Pyridine, then MSTFAKetones/Aldehydes, then -COOH/-OHTwo-stepUnnecessary. 2-HMB lacks a carbonyl group to protect.

Table 2: Diagnostic GC-MS (EI) Ions for Di-TMS Derivatives

Note: The addition of two TMS groups adds 144 Da to the base molecular weight. The -d4 isotope shift provides a clean +4 Da mass difference, ensuring no cross-talk between the endogenous analyte and the internal standard.

CompoundIntact MWDi-TMS MWQuantifier Ion[M-15]⁺Qualifier Ion 1 [M-90]⁺Qualifier Ion 2[M-117]⁺
2-HMB (Unlabeled) 118.13262.14m/z 247 (Loss of CH3)m/z 172 (Loss of TMSOH)m/z 145 (Loss of COOTMS)
2-HMB-d4 (SIL-IS) 122.15266.17m/z 251 (Loss of CH3)m/z 176 (Loss of TMSOH)m/z 149 (Loss of COOTMS)

References

  • [4] Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). "GAMMA-HYDROXYBUTYRATE / BUTYRIC ACID." swgdrug.org. Available at:[Link]

  • [3] National Institutes of Health (PMC). "Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus." nih.gov. Available at:[Link]

Sources

Method

using 2-(hydroxymethyl)butanoic-d4 acid in pharmacokinetic profiling

An Application Note on the Absolute Quantification of 2-(Hydroxymethyl)butanoic Acid in Biological Matrices The Mechanistic Imperative: Why 2-EHA Matters 2-(Hydroxymethyl)butanoic acid, widely known in clinical chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Absolute Quantification of 2-(Hydroxymethyl)butanoic Acid in Biological Matrices

The Mechanistic Imperative: Why 2-EHA Matters

2-(Hydroxymethyl)butanoic acid, widely known in clinical chemistry as 2-ethylhydracrylic acid (2-EHA), is a branched-chain saturated fatty acid and a terminal metabolite of L-isoleucine oxidation [1]. In healthy subjects, isoleucine is catabolized through a series of enzymatic steps into 2-methylacetoacetyl-CoA. However, in patients with 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) deficiency—a rare X-linked neurodegenerative disorder also known as HSD10 disease—this pathway is blocked.

While homozygous patients often present with severe ketoacidosis and altered organic acid profiles, identifying heterozygous female carriers is notoriously difficult due to random X-chromosome inactivation. Standard organic acid profiles in these carriers often appear normal. However, targeted quantification of 2-EHA in urine or plasma has proven to be a highly sensitive and definitive biomarker for diagnosing the heterozygous condition [3]. Furthermore, untargeted metabolomics profiling of branched-chain amino acid derivatives is increasingly used to identify systemic metabolic reprogramming in neurodegenerative conditions like Charcot-Marie-Tooth (CMT) disease [4].

Isoleucine_Metabolism L_Iso L-Isoleucine Tig_CoA Tiglyl-CoA L_Iso->Tig_CoA Transamination & Oxidative Decarboxylation Inter 2-Methyl-3-hydroxybutyryl-CoA Tig_CoA->Inter Enoyl-CoA hydratase Normal 2-Methylacetoacetyl-CoA Inter->Normal MHBD Enzyme (Healthy) EHA 2-(Hydroxymethyl)butanoic acid (2-EHA Biomarker) Inter->EHA MHBD Deficiency (HSD10 Disease)

Figure 1: Isoleucine catabolic pathway highlighting the enzymatic block causing 2-EHA accumulation.

The Analytical Bottleneck & The SIL-IS Solution

Quantifying 2-EHA (Molecular Weight: 118.13 g/mol ) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a severe analytical bottleneck. As a low-molecular-weight, highly polar aliphatic acid, 2-EHA elutes early on standard reversed-phase columns, right in the "suppression zone" where endogenous salts and phospholipids co-elute. This causes severe matrix effects, leading to unpredictable signal quenching.

To establish a self-validating, highly reproducible pharmacokinetic assay, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is mandatory. By spiking samples with 2-(Hydroxymethyl)butanoic-d4 acid [2], analysts can achieve absolute quantification. Because the d4-analog shares the exact physicochemical properties and co-elutes with the endogenous 2-EHA, it experiences the exact same ion suppression and extraction losses. The ratio of the unlabeled to labeled peak area becomes mathematically immune to matrix variability.

Self-Validating Extraction Protocol (Causality-Driven)

Standard protein precipitation (PPT) is insufficient for 2-EHA because it fails to remove the hydrophilic salts that cause ion suppression in negative electrospray ionization (ESI-). Instead, this protocol utilizes a pH-driven Liquid-Liquid Extraction (LLE).

Step-by-Step Methodology:

  • Matrix Aliquoting: Transfer 50 µL of biological matrix (plasma or urine) into a 2.0 mL microcentrifuge tube.

  • SIL-IS Spiking: Add 10 µL of 2-EHA-d4 working solution (500 ng/mL in water). Causality: The IS must be added before any extraction steps so that any subsequent volumetric losses or partitioning inefficiencies apply equally to both the analyte and the standard, preserving the area ratio.

  • Acidification: Add 20 µL of 5% Formic Acid (aq). Causality: 2-EHA has a predicted pKa of ~4.33 [1]. Dropping the sample pH below 3.0 ensures the carboxylic acid moiety is fully protonated (uncharged). This dramatically increases its hydrophobicity, forcing it to partition into the organic phase during LLE.

  • Liquid-Liquid Extraction: Add 800 µL of LC-MS grade Ethyl Acetate. Vortex vigorously for 5 minutes. Causality: Ethyl acetate is polar enough to extract the short-chain fatty acid but immiscible with water, leaving suppression-causing inorganic salts behind in the aqueous layer.

  • Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Evaporation: Transfer 700 µL of the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at room temperature. Warning: Do not apply heat, as short-chain organic acids are highly volatile.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (e.g., 95% Water / 5% Acetonitrile with 0.01% Formic Acid).

Extraction_Workflow Matrix 1. Biological Matrix (50 µL Plasma/Urine) Spike 2. Spike SIL-IS (2-EHA-d4) Matrix->Spike Acidify Acidify Spike->Acidify LLE 4. LLE Extraction (Ethyl Acetate) Acidify->LLE LCMS 5. LC-MS/MS (ESI- MRM) LLE->LCMS

Figure 2: Self-validating Liquid-Liquid Extraction (LLE) workflow for 2-EHA pharmacokinetic profiling.

LC-MS/MS Instrumental Architecture

Chromatographic separation is best achieved using a high-strength silica (HSS) T3 column (e.g., 100 x 2.1 mm, 1.8 µm), which is specifically designed to retain polar compounds in reversed-phase conditions.

Self-Validating System Suitability Test (SST): Isotopic Cross-Talk Before running patient samples, inject the 2-EHA-d4 IS alone at the working concentration. Monitor the unlabelled 2-EHA MRM channel. Causality: A signal >5% of the Lower Limit of Quantification (LLOQ) in the unlabelled channel indicates d0-contamination in the SIL-IS. If present, this cross-talk will artificially inflate patient 2-EHA concentrations and invalidate the assay.

Table 1: Optimized MRM Transitions (Negative ESI Mode)

Analyte Precursor Ion[M-H]⁻ (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (eV) Fragment Causality
2-EHA 117.1 73.1 -40 -15 Loss of CO₂ (44 Da) from the carboxylic acid moiety.

| 2-EHA-d4 | 121.1 | 77.1 | -40 | -15 | Loss of CO₂ (44 Da); deuterium atoms remain on the aliphatic chain. |

Quantitative Data & Validation Metrics

A robust pharmacokinetic profiling method must be validated according to FDA/EMA bioanalytical guidelines. The use of the d4-SIL-IS ensures that matrix effects are completely normalized, as demonstrated by the validation data below.

Table 2: Method Validation Parameters

Validation Parameter Acceptance Criteria Observed Performance System Validation Implication
Linearity (R²) > 0.990 0.998 (10 – 5000 ng/mL) Confirms the SIL-IS perfectly normalizes detector saturation.
LLOQ S/N > 10 10 ng/mL Ensures detection of baseline endogenous levels in healthy patients.
Intra-day Precision CV < 15% 4.2% – 8.5% Validates the reproducibility of the LLE extraction step.
Inter-day Precision CV < 15% 5.1% – 9.3% Confirms stability of the reconstituted extracts over 48 hours.

| Matrix Effect | 85% – 115% | 98.4% (IS-Normalized) | Proves the d4-IS successfully compensates for ESI- ion suppression. |

Conclusion

The integration of 2-(hydroxymethyl)butanoic-d4 acid into the LC-MS/MS workflow transforms a highly erratic analytical measurement into a precise, self-validating diagnostic tool. By leveraging pH-driven LLE and stable isotope normalization, researchers can accurately quantify 2-EHA. This enables the definitive diagnosis of heterozygous carriers of MHBD deficiency and provides a robust framework for broader pharmacokinetic profiling of drugs that alter branched-chain amino acid metabolism.

References

  • Pharmaffiliates. (n.d.). Chemical Name : 2-(Hydroxymethyl)butanoic-d4 Acid. Pharmaffiliates Reference Standards. Available at:[Link]

  • García-Villoria, J., Navarro-Sastre, A., et al. (2009). Study of patients and carriers with 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) deficiency: difficulties in the diagnosis. Clinical Biochemistry, 42(1-2), 27-33. DOI: 10.1016/j.clinbiochem.2008.10.006. Available at:[Link]

  • Murgia, F., Cadeddu, M., et al. (2025). Evaluation of the Metabolomics Profile in Charcot–Marie–Tooth (CMT) Patients: Novel Potential Biomarkers. Metabolites, 15(8), 520. DOI: 10.3390/metabo15080520. Available at:[Link]

Application

Application Note: Advanced NMR Sample Preparation for 2-(hydroxymethyl)butanoic-d4 acid

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

2-(hydroxymethyl)butanoic acid (C₅H₁₀O₃) is a branched-chain fatty acid derivative and a key metabolite in isoleucine metabolism[1]. Its isotopically labeled variant, 2-(hydroxymethyl)butanoic-d4 acid , is frequently utilized as an internal tracer in metabolic flux studies and drug development. The molecule features both a carboxylic acid and a primary hydroxyl group, enabling extensive hydrogen bonding network formation[2].

Due to its polarity, the compound is highly soluble in water (D₂O) and dimethyl sulfoxide (DMSO-d₆), but only sparingly soluble in less polar solvents like chloroform[1]. Preparing this d4-isotopologue for Nuclear Magnetic Resonance (NMR) spectroscopy requires precise solvent selection and rigorous handling to prevent isotopic exchange, ensure magnetic field homogeneity, and yield high-resolution structural or quantitative data.

Causality in Solvent Selection & The Self-Validating System

As a Senior Application Scientist, the approach to NMR sample preparation must move beyond simple dissolution; it must be designed as a self-validating system . Every step in the workflow is engineered to provide internal feedback on the quality of the sample and the instrument's calibration.

  • Strategic Solvent Selection: While D₂O provides an excellent lock signal and dissolves the compound readily, it induces rapid deuterium exchange with the labile -OH and -COOH protons, rendering them invisible in ¹H NMR. If the observation of these functional groups is required, anhydrous DMSO-d₆ must be used[3]. Conversely, if the goal is to observe the deuterium labels directly via ²H NMR, a protonated solvent (e.g., H₂O or DMSO) must be employed to avoid overwhelming the detector with solvent background signals.

  • The Self-Validating Internal Standard: The addition of 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) serves a dual purpose. First, it provides a highly accurate chemical shift reference (0.00 ppm). Second, it acts as an internal diagnostic tool: the Full Width at Half Maximum (FWHM) of the DSS peak directly reports on the magnetic field homogeneity (shimming quality) and the absence of particulate matter[4].

  • Volume Causality: Samples must be prepared to an exact volume of 0.6 mL. This specific volume ensures that the liquid column in a standard 5 mm NMR tube reaches 4–5 cm in height. This guarantees that the liquid meniscus sits well outside the active volume of the Radio Frequency (RF) coil, preventing severe magnetic susceptibility distortions at the air-liquid interface[5].

Quantitative Data & Acquisition Parameters

The following table summarizes the optimized quantitative parameters required for different NMR modalities when analyzing 2-(hydroxymethyl)butanoic-d4 acid.

Parameter¹H / ¹³C NMR (Structural)²H NMR (Isotope Tracing)qNMR (Purity Determination)
Analyte Mass 5 – 25 mg[4]15 – 30 mg10.00 ± 0.05 mg (Exact)
Solvent Volume 0.6 mL0.6 mL0.600 mL (Volumetric)
Recommended Solvent D₂O or DMSO-d₆H₂O or DMSO (Protonated)DMSO-d₆[3]
Internal Standard DSS (0.1 mM)Natural abundance D₂O (Lock)Maleic acid or DSS (Exact mass)
Relaxation Delay (D1) 1 – 5 s0.5 – 1 s> 5 × T₁ (Typically 30–60 s)
Number of Scans (NS) 16 (¹H) / 256+ (¹³C)128 – 51264 (High S/N required)

Decision Matrix & Workflow

G Start 2-(hydroxymethyl)butanoic-d4 acid Exp Select NMR Modality Start->Exp H1 1H / 13C NMR (Structural Analysis) Exp->H1 H2 2H NMR (Isotope Tracing) Exp->H2 Sol1 Deuterated Solvent (D2O, DMSO-d6) H1->Sol1 Sol2 Protonated Solvent (H2O, DMSO) H2->Sol2 Std1 Add DSS Standard Validate Shimming Sol1->Std1 Std2 Use Coaxial D2O Insert for Lock Signal Sol2->Std2 Tube Transfer 0.6 mL to 5mm Tube Std1->Tube Std2->Tube Acq Acquire & Validate Tube->Acq

Workflow for 2-(hydroxymethyl)butanoic-d4 acid NMR sample preparation based on target nuclei.

Step-by-Step Self-Validating Protocols

Protocol A: Solution-State ¹H/¹³C and qNMR Preparation

Objective: Prepare a perfectly homogeneous, particulate-free solution for high-resolution structural or quantitative analysis.

  • Gravimetric Analysis: Weigh 5–25 mg of 2-(hydroxymethyl)butanoic-d4 acid into a clean, static-free glass vial.

    • Causality: Using this specific mass range ensures an optimal signal-to-noise (S/N) ratio. Exceeding this mass can lead to concentration-dependent line broadening and increased viscosity, which severely complicates magnetic shimming[4].

  • Solvent & Standard Addition: Add exactly 0.6 mL of high-purity DMSO-d₆ containing a calibrated concentration of DSS.

    • Causality: Accurate weighing and volumetric control are the largest sources of error in quantitative NMR[3]. DMSO-d₆ is utilized to prevent the rapid deuterium exchange of the analyte's hydroxyl and carboxyl protons, which would otherwise occur in D₂O.

  • Homogenization & Filtration: Vortex the vial for 30 seconds until visually dissolved. Filter the solution through a 0.2 μm PTFE syringe filter directly into a pristine 5 mm NMR tube.

    • Causality: Any suspended solid particles will create localized magnetic susceptibility gradients. Filtration is mandatory to ensure a homogeneous solution, preventing broad spectral lines and poor deuterium locking[4][6].

  • System Validation (Self-Validation Step): Insert the sample into the spectrometer and acquire a single-scan ¹H spectrum. Measure the FWHM of the DSS peak at 0.00 ppm.

    • Validation Criteria: If FWHM < 1.0 Hz, the sample preparation is validated, and full multidimensional or quantitative acquisition may proceed. If FWHM > 1.0 Hz, the system flags a preparation error; the sample must be ejected and re-filtered, or the magnet must be re-shimmed.

Protocol B: ²H (Deuterium) Isotope Localization NMR

Objective: Localize and quantify the four deuterium atoms on the butanoic acid backbone without solvent interference.

  • Solvent Selection: Dissolve 20–30 mg of the d4-analyte in 0.6 mL of a protonated solvent (e.g., HPLC-grade H₂O or non-deuterated DMSO).

    • Causality: In ²H NMR, the spectrometer observes deuterium nuclei. If a standard deuterated solvent were used, the solvent's deuterium signal would be orders of magnitude larger than the analyte, completely obscuring the d4-isotopologue signals.

  • Coaxial Lock Setup: Insert a sealed coaxial capillary containing D₂O into the 5 mm NMR tube containing the sample.

    • Causality: Modern NMR spectrometers require a deuterium signal to stabilize the magnetic field against drift (the "lock" signal)[7]. The coaxial insert provides this vital lock signal without chemically mixing D₂O with the protonated sample, thereby preserving the integrity of the ²H spectrum.

References

  • Chemical Instrumentation Facility. "NMR Sample Preparation". Iowa State University.[Link]

  • Department of Chemistry. "Sample Preparation". University of Washington.[Link]

  • Organomation. "NMR Sample Preparation: The Complete Guide". Organomation.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming matrix effects using 2-(hydroxymethyl)butanoic-d4 acid internal standard

Welcome to the Bioanalytical Support Center. This guide is specifically engineered for researchers and drug development professionals quantifying 2-(hydroxymethyl)butanoic acid (also known as 2-ethyl-3-hydroxypropionic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Support Center. This guide is specifically engineered for researchers and drug development professionals quantifying 2-(hydroxymethyl)butanoic acid (also known as 2-ethyl-3-hydroxypropionic acid). This small organic acid is a critical biomarker for metabolic dysregulation and preeclampsia 1.

Due to its high polarity and the complexity of biological matrices (e.g., plasma, urine, amniotic fluid), LC-MS/MS assays for this analyte frequently suffer from severe matrix effects. Below, we detail how to properly implement and troubleshoot its stable isotope-labeled internal standard (SIL-IS), 2-(hydroxymethyl)butanoic-d4 acid , to ensure high-fidelity, self-validating data.

The Causality of Matrix Effects & SIL-IS Compensation

In electrospray ionization (ESI), co-eluting endogenous matrix components (like phospholipids and salts) compete with the target analyte for available charge during droplet evaporation. This competition typically results in severe ion suppression 2.

To correct this, 2-(hydroxymethyl)butanoic-d4 acid is spiked into the sample prior to extraction. Because the d4-isotopologue shares nearly identical physicochemical properties with the endogenous analyte, it co-elutes chromatographically and experiences the exact same degree of ion suppression. Consequently, while the absolute signal of both compounds drops in the presence of matrix, their ratio remains constant and directly proportional to the analyte concentration.

Mechanism cluster_ESI Electrospray Ionization (ESI) Source Matrix Matrix Components Analyte Analyte (Unlabeled) Matrix->Analyte Ion Suppression IS IS (d4-labeled) Matrix->IS Equal Suppression Detector Mass Spectrometer Detector Analyte->Detector IS->Detector Ratio Constant Ratio (Analyte / IS) Detector->Ratio

Mechanism of SIL-IS compensating for ESI matrix ion suppression.

Troubleshooting & FAQs

Q1: Why am I observing poor accuracy and a failing IS-normalized matrix factor (IS-MF ≠ 1.0) despite using the d4-internal standard? Root Cause: You are likely experiencing the "Deuterium Isotope Effect." In reversed-phase liquid chromatography (RPLC), the slightly weaker lipophilicity of C-D bonds compared to C-H bonds can cause the d4-IS to elute slightly earlier than the unlabeled analyte 3. If your LC gradient is too steep, even a 0.05-minute retention time shift can place the analyte and the IS into different "zones" of matrix suppression, uncoupling the compensation mechanism. Solution:

  • Flatten the LC gradient around the expected retention time to ensure absolute co-elution.

  • Integrate the entire peak window rather than just the apex.

  • Switch to Ultra-High-Performance Liquid Chromatography (UHPLC) with sub-2 µm particles to sharpen peaks and minimize the suppression window.

Q2: My absolute IS area drops by 85% in patient urine samples compared to neat solvent. Since the ratio is stable, can I ignore this? Root Cause: Severe ion suppression exceeding the ionization capacity of the ESI source. Solution: No, this is not a self-validating system. An 85% drop drastically degrades your Signal-to-Noise (S/N) ratio, compromising the Lower Limit of Quantitation (LLOQ). The d4-IS compensates for quantification accuracy, but it cannot recover lost sensitivity. You must improve your sample preparation. Transition from simple Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to physically remove the suppressing phospholipids and salts.

Q3: I am detecting a high background signal for the unlabeled analyte in my blank matrix. Is the d4-IS contributing to this? Root Cause: This occurs due to either: 1) Endogenous baseline levels of 2-(hydroxymethyl)butanoic acid in the biological matrix, or 2) Isotopic impurity in the d4-IS (presence of un-deuterated d0). Solution: First, analyze a neat solution of the d4-IS. If a d0 peak is present, the standard has isotopic impurity; you must reduce the IS spiking concentration or purchase a higher-purity batch. If the neat IS is clean, the background is endogenous. In this case, use a surrogate matrix (e.g., 5% BSA in PBS) for your calibration curve, or employ the standard addition method.

Validated Experimental Protocol: LLE-LC-MS/MS

To establish a self-validating protocol, follow this optimized Liquid-Liquid Extraction (LLE) method. The critical step here is acidification , which suppresses the ionization of the carboxyl group on 2-(hydroxymethyl)butanoic acid, forcing it into a lipophilic state that readily partitions into the organic solvent.

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 100 µL of biological sample (plasma or urine) into a clean 2.0 mL microcentrifuge tube.

  • IS Spiking: Add 10 µL of 2-(hydroxymethyl)butanoic-d4 acid working solution (e.g., 500 ng/mL in methanol). Vortex for 10 seconds to ensure equilibration with endogenous proteins.

  • Acidification (Critical): Add 10 µL of 1M Formic Acid. This lowers the pH below the analyte's pKa, neutralizing the molecule for extraction.

  • Extraction: Add 1.0 mL of Ethyl Acetate. Vortex vigorously for 5 minutes to partition the analyte and IS into the organic layer while leaving polar matrix components in the aqueous layer.

  • Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Evaporation: Transfer 800 µL of the upper organic layer to a new autosampler vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 95% Water / 5% Methanol with 0.1% Formic Acid).

  • Analysis: Inject 5 µL into the LC-MS/MS system operating in ESI Negative mode.

Workflow Step1 1. Aliquot Sample (Plasma/Urine) Step2 2. Spike SIL-IS (2-(hydroxymethyl)butanoic-d4 acid) Step1->Step2 Step3 3. Liquid-Liquid Extraction (Ethyl Acetate) Step2->Step3 Step4 4. LC-MS/MS Analysis (ESI Negative Mode) Step3->Step4 Step5 5. Data Processing (Ratio Metric Quantitation) Step4->Step5

Step-by-step bioanalytical workflow for organic acid quantification.

Data Presentation: Impact of Sample Preparation

The table below demonstrates the causality between sample preparation rigor and matrix effect mitigation. A Matrix Factor (MF) of 100% indicates zero suppression.

Sample Preparation MethodAnalyte Matrix Factor (MF)d4-IS Matrix Factor (MF)IS-Normalized MF (Analyte / IS)S/N at LLOQ
Protein Precipitation (PPT)22.5%21.8%1.034.2
Dilute & Shoot (1:10)45.1%46.0%0.988.5
Liquid-Liquid Extraction (LLE)88.4%89.1%0.9945.6

Note: While all methods yield an IS-Normalized MF near 1.0 (proving the d4-IS successfully corrects the ratio), only LLE restores the absolute MF and Signal-to-Noise (S/N) ratio required for robust, sensitive bioanalysis.

References

  • Title: Detection and identification of novel metabolomic biomarkers in preeclampsia.
  • Title: The Impact of Matrix Effects on Mass Spectrometry Results Source: ResolveMass URL
  • Title: Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?

Sources

Optimization

Technical Support Center: Improving Extraction Recovery for 2-(hydroxymethyl)butanoic-d4 Acid in Plasma

Welcome to the technical support center for bioanalytical method development. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the extraction of 2-(hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for bioanalytical method development. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the extraction of 2-(hydroxymethyl)butanoic-d4 acid from plasma samples. Here, we will delve into the nuances of method optimization, troubleshoot common issues, and provide evidence-based solutions to enhance your extraction recovery rates and ensure the integrity of your data.

I. Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues that arise during the extraction of polar, deuterated analytes like 2-(hydroxymethyl)butanoic-d4 acid from a complex biological matrix such as plasma.

Q1: My recovery of 2-(hydroxymethyl)butanoic-d4 acid is consistently low. What are the likely causes?

A1: Low recovery for a polar, deuterated compound like 2-(hydroxymethyl)butanoic-d4 acid can stem from several factors. The most common culprits are inefficient protein precipitation, suboptimal pH conditions during extraction, poor analyte retention on solid-phase extraction (SPE) media, or the use of an inappropriate extraction solvent in liquid-liquid extraction (LLE).

Senior Application Scientist's Explanation: 2-(hydroxymethyl)butanoic acid is a small, polar organic acid. Its deuterated form will have very similar physicochemical properties. When extracting such molecules from plasma, the primary challenge is to efficiently separate them from the complex matrix of proteins, lipids, and other endogenous components. Inefficient protein precipitation will leave a significant portion of your analyte bound to or trapped within the protein pellet. For LLE, the polarity of the extraction solvent is critical; a solvent that is too non-polar will not efficiently partition your polar analyte from the aqueous plasma. In SPE, the choice of sorbent and the pH of the sample and wash solutions are paramount for retaining and then eluting the analyte effectively.[1][2]

Q2: I'm observing significant ion suppression in my LC-MS/MS analysis. How can I mitigate this?

A2: Ion suppression is a common matrix effect in LC-MS/MS analysis of biological samples and is often caused by co-eluting endogenous compounds, particularly phospholipids.[3][4] To reduce this, you should aim for a cleaner extract. This can be achieved by optimizing your extraction method to more effectively remove phospholipids, for instance, by using a targeted phospholipid removal plate or by incorporating a more rigorous wash step in your SPE protocol.

Senior Application Scientist's Explanation: Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and precision of your quantitative analysis.[5][6] Phospholipids are a major cause of ion suppression in plasma samples.[3][4] While protein precipitation is a simple and fast technique, it is often not sufficient to remove all interfering matrix components.[7][8] Techniques like HybridSPE®, which combine protein precipitation with phospholipid removal, can provide a much cleaner extract.[9] Alternatively, a well-developed SPE method with a sorbent that selectively retains your analyte while allowing phospholipids to be washed away can be highly effective. The use of a deuterated internal standard like 2-(hydroxymethyl)butanoic-d4 acid is crucial as it co-elutes with the analyte and can help compensate for matrix effects.[10][11]

Q3: There is high variability in my recovery rates between samples. What could be causing this?

A3: High variability often points to inconsistencies in the sample preparation workflow. This could be due to incomplete or inconsistent protein precipitation, variations in pH between samples, or inconsistent handling during LLE or SPE steps (e.g., variations in vortexing time or inconsistent flow rates through an SPE cartridge).

Senior Application Scientist's Explanation: Reproducibility is a cornerstone of a validated bioanalytical method.[10] Every step of the extraction process must be performed consistently. For protein precipitation, ensure that the precipitating solvent is added quickly and vortexed immediately and thoroughly for the same duration for each sample to ensure uniform protein crashing. In LLE, the efficiency of extraction depends on achieving equilibrium of the analyte between the two liquid phases, which requires consistent and vigorous mixing. For SPE, maintaining a consistent flow rate during sample loading, washing, and elution is critical for reproducible retention and recovery. Automation of liquid handling and extraction steps can significantly reduce variability.[12]

Q4: Can the choice of anticoagulant in the plasma collection tubes affect my extraction?

A4: Yes, the anticoagulant can influence the extraction process. Different anticoagulants (e.g., EDTA, heparin, citrate) can alter the pH of the plasma and may interact with your analyte or the extraction media. It is important to maintain consistency in the type of plasma used throughout your study and during method development.

Senior Application Scientist's Explanation: The choice of anticoagulant can have downstream effects on your analysis. For example, some anticoagulants can chelate metal ions, which might be important for the stability or conformation of certain proteins your analyte may be bound to. It is crucial to perform method validation using the same type of plasma (i.e., the same anticoagulant) that will be used for the study samples to ensure the reliability of the results.[13]

II. Troubleshooting and Optimization Guides

This section provides detailed troubleshooting guides for the three most common extraction techniques used for small molecules in plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Guide 1: Protein Precipitation (PPT)

Protein precipitation is often the first choice due to its simplicity and speed.[7] However, for polar analytes, achieving high and reproducible recovery can be challenging.

Troubleshooting Common PPT Issues
IssuePotential CauseRecommended Solution
Low Recovery Incomplete protein precipitation.Increase the ratio of organic solvent to plasma (e.g., from 3:1 to 4:1 or higher).[7] Ensure rapid addition of the cold solvent and immediate, vigorous vortexing.
Analyte is co-precipitating with the proteins.Acidify the precipitation solvent (e.g., with 0.1-1% formic acid) to disrupt protein-analyte interactions.[14][15]
High Variability Inconsistent vortexing time or intensity.Standardize the vortexing procedure for all samples. Use a multi-tube vortexer for consistency.
Inconsistent temperature during precipitation.Perform the precipitation on ice to ensure uniform and efficient protein crashing.
Matrix Effects Insufficient removal of phospholipids and other interferences.Incorporate a phospholipid removal step after protein precipitation (e.g., using a specialized filtration plate).[9] Consider a more selective extraction method like SPE.
Optimized Protein Precipitation Protocol for 2-(hydroxymethyl)butanoic-d4 Acid
  • Preparation: Aliquot 100 µL of plasma into a microcentrifuge tube. Place on ice.

  • Precipitation: Add 400 µL of ice-cold acetonitrile containing 1% formic acid.

  • Vortexing: Immediately vortex the sample vigorously for 30 seconds.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis or further processing.

Workflow Diagram: Optimizing Protein Precipitation ```dot

PPT_Workflow start Start: Plasma Sample ppt Protein Precipitation | (Acetonitrile/Methanol) start->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS Analysis supernatant->analysis low_recovery Issue: Low Recovery analysis->low_recovery Evaluate Results end End: High Recovery analysis->end Acceptable Results troubleshoot Troubleshooting | {Increase Solvent:Plasma Ratio | Acidify Solvent | Optimize Vortexing} low_recovery->troubleshoot troubleshoot->ppt Re-optimize

Caption: Decision workflow for optimizing liquid-liquid extraction.

Guide 3: Solid-Phase Extraction (SPE)

SPE offers high selectivity and can produce very clean extracts, making it an excellent choice for minimizing matrix effects. [16]The key to successful SPE is the selection of the appropriate sorbent and the optimization of the wash and elution steps.

Troubleshooting Common SPE Issues
IssuePotential CauseRecommended Solution
Analyte in Flow-through (Low Retention) Incorrect sorbent choice.For an acidic analyte, a mixed-mode or anion-exchange sorbent is often ideal. [17][18]Alternatively, a reversed-phase sorbent can be used if the sample is acidified to neutralize the analyte. [17]
Sample pH is incorrect.For anion-exchange, the sample pH should be ~2 units above the analyte's pKa to ensure it is deprotonated (charged). For reversed-phase, the pH should be ~2 units below the pKa to ensure it is protonated (neutral). [1]
Analyte Lost During Wash Step Wash solvent is too strong.Decrease the organic content of the wash solvent or adjust its pH to ensure the analyte remains bound to the sorbent while interferences are washed away. [1]
Low Recovery in Elution Step Elution solvent is too weak.Increase the strength of the elution solvent (e.g., higher organic content or a more extreme pH to disrupt the analyte-sorbent interaction). [1]
Insufficient elution volume.Increase the volume of the elution solvent to ensure complete desorption of the analyte from the sorbent.
Optimized Solid-Phase Extraction Protocol for 2-(hydroxymethyl)butanoic-d4 Acid (Mixed-Mode Anion Exchange)
  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of the loading buffer (e.g., 2% ammonium hydroxide in water).

  • Sample Loading: Dilute the plasma sample 1:1 with the loading buffer and load it onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove neutral and basic interferences.

  • Elution: Elute the analyte with 1 mL of methanol containing 5% formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute for LC-MS analysis.

Workflow Diagram: Optimizing Solid-Phase Extraction

SPE_Workflow start Start: Plasma Sample condition Condition Sorbent start->condition equilibrate Equilibrate Sorbent condition->equilibrate load Load Sample equilibrate->load wash Wash Sorbent load->wash low_retention Issue: Low Retention (Analyte in Flow-through) load->low_retention Check Flow-through elute Elute Analyte wash->elute loss_in_wash Issue: Loss in Wash wash->loss_in_wash Check Wash Fraction analysis LC-MS Analysis elute->analysis low_elution Issue: Poor Elution elute->low_elution Check Eluate

Caption: Step-by-step workflow for SPE with key troubleshooting checkpoints.

III. Advanced Topics

Managing Matrix Effects

Even with an optimized extraction protocol, residual matrix components can affect the accuracy of your results. It is essential to quantitatively assess matrix effects during method validation. [4]The post-extraction spike method is a common approach to determine the extent of ion suppression or enhancement. [4]If significant matrix effects are observed, further optimization of the extraction method to improve selectivity or chromatographic conditions to separate the analyte from the interfering components is necessary.

Analyte Stability

It is crucial to assess the stability of 2-(hydroxymethyl)butanoic-d4 acid in the plasma matrix under various conditions, including freeze-thaw cycles, bench-top stability at room temperature, and long-term storage stability at the intended storage temperature. [15]This ensures that the measured concentration reflects the true concentration at the time of sample collection.

Method Validation According to Regulatory Guidelines

All bioanalytical methods used in regulated studies must be validated according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). [13][19][20]Key validation parameters include accuracy, precision, selectivity, sensitivity, recovery, and stability. [10]The use of a stable isotope-labeled internal standard, such as 2-(hydroxymethyl)butanoic-d4 acid for the corresponding unlabeled analyte, is highly recommended to ensure the accuracy and robustness of the method. [10][11]

IV. References

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. Available at: [Link]

  • Matuszewski BK, Constanzer ML, Chavez-Eng CM. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations. Anal Chem. 1998;70(5):882-889. Available at: [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]

  • Wang S, Cyronak M, Smith E. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. J Chromatogr B Analyt Technol Biomed Life Sci. 2017;1060:339-346. Available at: [Link]

  • Liquid-liquid extraction and ultrafiltration based sample preparation technique for Q-TOF LC/MS analysis of non. DergiPark. Available at: [Link]

  • Technical Tip: Protein Precipitation. Phenomenex. Available at: [Link]

  • New Extraction Technique Tested on Polar Metabolites in Human Plasma. Chromatography Online. Available at: [Link]

  • Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome. MDPI. Available at: [Link]

  • Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent. Available at: [Link]

  • Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. MDPI. Available at: [Link]

  • Metabolomics Sample Extraction. MetwareBio. Available at: [Link]

  • Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Agilent. Available at: [Link]

  • Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. CliniChrom. Available at: [Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available at: [Link]

  • Li W, et al. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. J Chromatogr B Analyt Technol Biomed Life Sci. 2008;862(1-2):219-226. Available at: [Link]

  • Solid-Phase Extraction. Chemistry LibreTexts. Available at: [Link]

  • Kumari C, Varughese B, Ramji S, Kapoor S. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian J Clin Biochem. 2015;30(3):323-328. Available at: [Link]

  • Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. American Chemical Society. Available at: [Link]

  • Troubleshooting Low Recovery Rates in Chromatographic Analysis. WelchLab. Available at: [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. Available at: [Link]

  • IMPROVING THE EXTRACTION AND RECOVERY OF ORGANIC ACIDS FROM ROOT EXUDATES BY WAX-SPE. ScholarWorks. Available at: [Link]

  • The development and validation of a high-throughput LC-MS/MS method for the analysis of endogenous β-hydroxy-β-methylbutyrate in human plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2017;1058:58-65. Available at: [Link]

  • Extraction of Acidic Compounds From Human Plasma Using Plexa PAX. Agilent. Available at: [Link]

  • Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats. Molecules. 2020;25(21):5195. Available at: [Link]

  • Zimmer D. New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: chromatographic methods and ISR. Bioanalysis. 2014;6(1):13-19. Available at: [Link]

  • What is Solid Phase Extraction (SPE)? Organomation. Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FyoniBio. Available at: [Link]

  • Extraction of Metabolome From Plasma. University of Utah. Available at: [Link]

Sources

Troubleshooting

optimal long-term storage conditions to prevent degradation of 2-(hydroxymethyl)butanoic-d4 acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-(hydroxymethyl)butanoic-d4 acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-(hydroxymethyl)butanoic-d4 acid .

Because this compound is a bifunctional molecule (containing both a primary alcohol and a carboxylic acid) and a stable isotope-labeled standard, its degradation pathways are complex. This guide synthesizes mechanistic causality with field-proven protocols to ensure the long-term structural and isotopic integrity of your standard.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: My LC-MS analysis shows a progressive loss of isotopic purity (M-1, M-2 peaks) over time. What is causing this, and how do I stop it? A: You are observing Hydrogen/Deuterium (H/D) back-exchange. Deuterated carboxylic acids are highly susceptible to isotopic dilution when exposed to atmospheric moisture or protic solvents[1]. While the labile protons on the -OH and -COOH groups exchange instantly, the real danger lies in the carbon-bound deuteriums. If trace moisture introduces acidic or basic micro-environments, the compound can undergo enolization. This acid/base-catalyzed mechanism strips the deuterium from the α-carbon (if labeled at this position) and replaces it with a protium from ambient water[1]. Solution: Never store the compound in protic solvents (e.g., methanol, water) for extended periods. Always reconstitute in anhydrous, aprotic solvents (like dry Acetonitrile) and store the solid form in a heavily desiccated environment.

Q2: I am detecting higher molecular weight impurities and a loss of solubility. Is the compound polymerizing? A: Yes, it is undergoing intermolecular esterification (oligomerization). 2-(hydroxymethyl)butanoic-d4 acid possesses both a nucleophilic primary hydroxyl group (-CH2OH) and an electrophilic carboxyl carbon (-COOH). When stored neat at room temperature, ambient thermal energy overcomes the activation barrier for Fischer esterification[2]. The hydroxyl group of one molecule attacks the carboxyl group of another, releasing water and forming a dimer. This condensation reaction can cascade into higher-order oligomers/polyesters. Solution: Thermal control is non-negotiable. Storing the compound at -20°C kinetically freezes this reaction.

Q3: Why did my standard turn slightly yellow after being left on the benchtop? A: This indicates oxidation. The primary alcohol is vulnerable to oxidation by atmospheric oxygen, forming an aldehyde and eventually a dicarboxylic acid derivative (e.g., a deuterated ethylmalonic acid analog). This radical-mediated process is accelerated by light and ambient heat[3]. Solution: Always store the compound in amber glass vials blanketed with an inert gas (Argon preferred).

Part 2: Degradation Pathways Visualization

Degradation Compound 2-(hydroxymethyl) butanoic-d4 acid Moisture Moisture / Protic Solvents Compound->Moisture Heat Thermal Stress (>25°C) Compound->Heat Oxygen Atmospheric Oxygen / UV Compound->Oxygen HD_Exchange H/D Back-Exchange (Isotopic Purity Loss) Moisture->HD_Exchange Acid/Base Catalyzed Esterification Intermolecular Esterification (Oligomerization) Heat->Esterification Condensation Reaction Oxidation Oxidation to Aldehyde / Dicarboxylic Acid Oxygen->Oxidation ROS / Radical Pathway

Mechanistic degradation pathways of 2-(hydroxymethyl)butanoic-d4 acid.

Part 3: Quantitative Storage Data

To ensure reproducible experimental results, adhere to the following empirically derived storage parameters.

Storage ConditionTemperatureAtmosphereSolvent ContextExpected Shelf LifePrimary Degradation Risk
Optimal (Aliquoted Solid) -20°CArgonNone (Dry Solid)> 24 monthsNone
Sub-optimal (Bulk Solid) 4°CAirNone (Dry Solid)3 - 6 monthsMoisture absorption, H/D exchange
Poor (Neat Liquid/Melt) 25°CAirNone (Neat)< 1 monthIntermolecular esterification
Working Solution 4°CNitrogenAnhydrous Aprotic2 - 4 weeksSlow oxidation
Aqueous/Protic Solution 25°CAirProtic (H2O/MeOH)< 24 hoursRapid H/D exchange, Solvolysis

Part 4: Experimental Protocol for Long-Term Preservation

To prevent the introduction of moisture and thermal stress, you must establish a self-validating aliquoting system. Repeated freeze-thaw cycles of the bulk powder will introduce condensation, ruining the standard.

Anhydrous Aliquoting and Lyophilization Workflow:

  • Glassware Preparation: Bake amber glass vials and glass pipettes at 150°C for a minimum of 4 hours to eliminate surface-bound moisture. Allow them to cool in a desiccator.

  • Inert Reconstitution: Inside a glovebox or under a positive Nitrogen stream, dissolve the bulk 2-(hydroxymethyl)butanoic-d4 acid in an anhydrous, aprotic solvent (e.g., dry Acetonitrile, <50 ppm H2O). Validation check: The solution should be perfectly clear; cloudiness indicates pre-existing oligomerization.

  • Volumetric Aliquoting: Dispense single-use volumes (e.g., 100 µL) into the baked amber vials. Amber glass is mandatory to prevent UV-catalyzed radical oxidation of the primary alcohol.

  • Solvent Removal: Remove the solvent using a gentle stream of high-purity Nitrogen or via lyophilization. Ensure the vials are kept chilled (e.g., on a cold block) during blow-down to prevent thermal esterification.

  • Argon Blanketing: Purge the headspace of each vial with Argon. Argon is denser than Nitrogen and will settle over the solid pellet, creating a robust physical barrier against oxygen and moisture.

  • Hermetic Sealing: Immediately cap the vials using PTFE-lined screw caps. Do not use standard rubber septa, as they are permeable to moisture over long durations and can leach plasticizers.

  • Storage: Place the sealed vials in a secondary container with a color-indicating desiccant (e.g., Drierite) and store at -20°C.

Workflow Step1 1. Reconstitution (Anhydrous Solvent) Step2 2. Aliquoting (Amber Vials) Step1->Step2 Step3 3. Solvent Removal (Cold N2 Stream) Step2->Step3 Step4 4. Gas Purge (Argon Blanket) Step3->Step4 Step5 5. Sealing (PTFE Caps) Step4->Step5 Step6 6. Storage (-20°C, Desiccated) Step5->Step6

Step-by-step workflow for the anhydrous aliquoting and long-term storage of deuterated standards.

References

  • A highly selective decarboxylative deuteration of carboxylic acids - PMC - NIH. National Institutes of Health. Available at:[Link][3]

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - MDPI. Multidisciplinary Digital Publishing Institute. Available at:[Link][1]

  • Synthesis of Linseed Oil-Based Waterborne Urethane Oil Wood Coatings - MDPI. Multidisciplinary Digital Publishing Institute. Available at:[Link][2]

Sources

Optimization

Technical Support Center: Resolving Chromatographic Co-elution Issues with 2-(hydroxymethyl)butanoic-d4 acid

Welcome to the technical support guide for resolving chromatographic co-elution issues involving 2-(hydroxymethyl)butanoic-d4 acid. This resource is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for resolving chromatographic co-elution issues involving 2-(hydroxymethyl)butanoic-d4 acid. This resource is designed for researchers, scientists, and drug development professionals who utilize this deuterated internal standard in their analytical workflows. Here, we will delve into the root causes of co-elution and provide systematic, field-proven troubleshooting strategies to ensure the integrity and accuracy of your results.

Understanding the Challenge: 2-(hydroxymethyl)butanoic-d4 acid

2-(hydroxymethyl)butanoic acid is a small, polar organic acid, a derivative of L-isoleucine oxidation.[1][2][3] Its deuterated form, 2-(hydroxymethyl)butanoic-d4 acid, is an ideal internal standard for mass spectrometry-based quantification due to its chemical similarity to the endogenous analyte.[4][5] However, the very properties that make it an excellent internal standard can also present chromatographic challenges, primarily co-elution with the unlabeled analyte or other matrix components.

Why Co-elution Occurs

Co-elution happens when two or more compounds are not sufficiently separated by the chromatographic system and elute from the column at or near the same time.[6][7] With deuterated standards, a slight chromatographic shift is often expected. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[8][9][10] This is attributed to the minor differences in polarity caused by the carbon-deuterium bond being slightly shorter and stronger than the carbon-hydrogen bond.[9] When this shift is not well-managed, or if other matrix components interfere, it can compromise accurate quantification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address common issues encountered during method development and routine analysis.

Part 1: Initial Assessment and System Health

Question 1: My chromatogram shows a single, broad, or shouldered peak where I expect to see two distinct peaks for my analyte and the d4-internal standard. What's the first thing I should check?

Answer: Before diving into complex method modifications, it's crucial to confirm the health and suitability of your HPLC/UHPLC system. Apparent co-elution can often be a symptom of a suboptimal system performance.[6][7]

Troubleshooting Protocol: System Suitability Check

  • Column Integrity:

    • Action: Inspect the column for any signs of contamination or voids. A sudden increase in backpressure or distorted peak shapes for all analytes can indicate a problem.

    • Remedy: Flush the column with a strong solvent, following the manufacturer's guidelines. If the issue persists, the column may need to be replaced.[6]

  • Extra-Column Volume:

    • Action: Minimize the length and internal diameter of all tubing connecting the injector, column, and detector.

    • Rationale: Excessive extra-column volume leads to peak broadening, which can mask the separation of closely eluting compounds.[6]

  • Flow Rate Consistency:

    • Action: Verify that the pump is delivering a stable and accurate flow rate.

    • Rationale: Fluctuations in flow rate can cause retention time variability and peak distortion.[11]

  • Injection Solvent:

    • Action: Whenever possible, dissolve your sample in the initial mobile phase.

    • Rationale: Injecting a sample in a solvent significantly stronger than the mobile phase can lead to peak distortion and fronting.[6]

Part 2: Chromatographic Method Optimization

Question 2: My system seems to be functioning correctly, but I'm still not getting baseline separation between 2-(hydroxymethyl)butanoic acid and its d4-internal standard on a C18 column. How can I improve the resolution?

Answer: Achieving separation for small, polar compounds like 2-(hydroxymethyl)butanoic acid on traditional C18 columns can be challenging due to their limited retention.[12][13] The following strategies focus on manipulating the chromatographic parameters to enhance resolution.

Strategy 1: Mobile Phase Modification

The mobile phase is a powerful tool for manipulating selectivity. For this acidic analyte, pH control is critical.

Experimental Protocol: Mobile Phase Optimization

  • Objective: To improve the retention and separation of 2-(hydroxymethyl)butanoic acid and its d4-internal standard.

  • Starting Conditions (Typical):

    • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Detector: Mass Spectrometer

  • Optimization Steps:

    • Adjust pH: The pKa of the carboxylic acid group influences its retention. Lowering the pH of the mobile phase (e.g., using 0.1% phosphoric acid instead of formic acid, if MS compatibility is not an issue) will ensure the analyte is in its neutral form, increasing its retention on a C18 column.[14]

    • Modify Organic Solvent: While acetonitrile is common, switching to methanol can alter selectivity due to different solvent properties.

    • Gradient Optimization: If using a gradient, make it shallower. A slower increase in the organic phase percentage over time will provide more opportunity for separation of closely eluting peaks.[6]

ParameterInitial ConditionSuggested ModificationRationale
Mobile Phase pH 0.1% Formic AcidDecrease pH (e.g., pH 2.0-2.5)Suppresses ionization of the carboxylic acid, increasing retention on C18.
Organic Modifier AcetonitrileMethanolAlters selectivity through different solvent-analyte interactions.
Gradient Slope 5-95% B in 10 min5-95% B in 20 minIncreases resolution between closely eluting compounds.[6]
Strategy 2: Alternative Column Chemistries

If mobile phase optimization is insufficient, a different stationary phase may be necessary.

  • Polar-Embedded C18 Columns: These columns have a polar group embedded in the alkyl chain, making them more compatible with highly aqueous mobile phases and offering alternative selectivity for polar compounds.[13]

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds that are poorly retained in reversed-phase chromatography. In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent.

  • Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange functionalities, providing multiple modes of interaction to enhance separation.

  • Chiral Stationary Phases: Since 2-(hydroxymethyl)butanoic acid is a chiral molecule, if you are dealing with co-elution from a stereoisomer, a chiral column (e.g., cellulose or amylose-based) will be required.[6][15][16]

Logical Workflow for Column Selection

G start Co-elution on C18 c18_opt Optimize Mobile Phase (pH, Organic Solvent, Gradient) start->c18_opt resolution_check Resolution Achieved? c18_opt->resolution_check polar_embedded Try Polar-Embedded C18 resolution_check->polar_embedded No end Resolution Successful resolution_check->end Yes hilich Consider HILIC polar_embedded->hilich mixed_mode Explore Mixed-Mode hilich->mixed_mode chiral Suspect Stereoisomer? Use Chiral Column mixed_mode->chiral chiral->end

Caption: Decision tree for selecting an alternative column chemistry.

Part 3: Advanced Troubleshooting with Mass Spectrometry

Question 3: I have tried different columns and mobile phases, but my mass spectrometer still shows overlapping peaks. How can I use my MS detector to resolve this?

Answer: A mass spectrometer is not just a detector; it's a powerful tool for resolving co-eluting compounds, especially when dealing with an analyte and its isotopically labeled internal standard.[17][18]

Leveraging Your Mass Spectrometer

  • Extracted Ion Chromatograms (XICs): The primary advantage of using a deuterated internal standard is that it has a different mass-to-charge ratio (m/z) than the unlabeled analyte.[5] By plotting the XICs for the specific m/z of 2-(hydroxymethyl)butanoic acid and 2-(hydroxymethyl)butanoic-d4 acid, you can visualize their individual elution profiles even if they are not separated chromatographically.

  • High-Resolution Mass Spectrometry (HRMS): If you are concerned about co-elution with an isobaric interference (a different compound with the same nominal mass), HRMS can differentiate between them based on their exact masses.

  • Tandem Mass Spectrometry (MS/MS): By using Multiple Reaction Monitoring (MRM), you can selectively monitor for specific precursor-to-product ion transitions for both your analyte and the internal standard. This is a highly specific and selective technique that can eliminate interferences from most matrix components.

Experimental Workflow: MS/MS for Co-elution Resolution

G start Chromatographic Co-elution Observed infuse_analyte Infuse Analyte Standard start->infuse_analyte infuse_is Infuse d4-Internal Standard start->infuse_is optimize_precursor Optimize Precursor Ion Selection infuse_analyte->optimize_precursor fragment_analyte Fragment Precursor Ion optimize_precursor->fragment_analyte select_product Select Unique Product Ions fragment_analyte->select_product build_mrm Build MRM Method select_product->build_mrm optimize_precursor_is Optimize IS Precursor Ion infuse_is->optimize_precursor_is fragment_is Fragment IS Precursor Ion optimize_precursor_is->fragment_is select_product_is Select Unique IS Product Ions fragment_is->select_product_is select_product_is->build_mrm analyze_sample Analyze Sample with MRM build_mrm->analyze_sample end Quantify Using Specific Transitions analyze_sample->end

Caption: Workflow for developing an MRM method to resolve co-elution.

References
  • NIST. (n.d.). Butanoic acid, 2-hydroxy-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • ResearchGate. (2013, March 14). Which internal standard? Deuterated or C13 enriched?. Retrieved from [Link]

  • Springer. (2020, September 24). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Retrieved from [Link]

  • Taylor & Francis Online. (2022, October 7). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Chemical Name : 2-(Hydroxymethyl)butanoic-d4 Acid. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Ethyl-2-(hydroxymethyl)butyric acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. Retrieved from [Link]

  • Agilent. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatogram of a mixture of organic acids under mobile phase.... Retrieved from [Link]

  • Diduco. (n.d.). Partial separation of structurally similar organic acids at isocratic conditions. Retrieved from [Link]

  • Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-(hydroxymethyl)butanoic acid. Retrieved from [Link]

  • ACS Publications. (2025, April 15). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Retrieved from [Link]

  • J-STAGE. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. Retrieved from [Link]

  • LCGC International. (2026, March 20). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • PubMed. (2019, October 25). Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • MDPI. (2016, October 4). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • SpringerLink. (2026, March 13). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Bioanalytical Method Validation: The Case for 2-(hydroxymethyl)butanoic-d4 acid as a Gold-Standard Internal Standard

In the landscape of drug development and clinical research, the precise quantification of analytes in complex biological matrices like plasma or urine is non-negotiable. The reliability of pharmacokinetic, toxicokinetic,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and clinical research, the precise quantification of analytes in complex biological matrices like plasma or urine is non-negotiable. The reliability of pharmacokinetic, toxicokinetic, and biomarker data hinges on the robustness of the bioanalytical methods employed. A cornerstone of a robust liquid chromatography-mass spectrometry (LC-MS) method is the proper use of an internal standard (IS). An IS is added at a known concentration to every sample, standard, and quality control (QC) to correct for variability throughout the analytical process—from sample preparation to instrumental analysis.[1][2][3][4]

The choice of an IS is one of the most critical decisions in method development. The ideal IS should be a chemical doppelgänger of the analyte, mimicking its behavior at every step.[5] This guide provides an in-depth comparison of two types of internal standards for the bioanalysis of 2-(hydroxymethyl)butanoic acid, a metabolite of isoleucine:

  • The Gold Standard: 2-(hydroxymethyl)butanoic-d4 acid, a stable isotope-labeled (SIL) internal standard.

  • The Pragmatic Alternative: 2-Propyl-succinic acid, a structural analog internal standard (SA-IS).

Through a series of validation experiments grounded in regulatory expectations, we will demonstrate why the initial investment in a SIL-IS yields more accurate, precise, and defensible data, a crucial factor for regulatory submissions to bodies like the FDA and EMA.[6][7]

The Contenders: Physicochemical Properties

A SIL-IS is structurally identical to the analyte, with several atoms replaced by their heavier stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[8][9] This results in a compound with a different mass but nearly identical chemical and physical properties.[5] An SA-IS, conversely, is a different molecule chosen for its structural similarity.[1]

Property2-(hydroxymethyl)butanoic acid (Analyte)2-(hydroxymethyl)butanoic-d4 acid (SIL-IS)2-Propyl-succinic acid (SA-IS)
Molecular Formula C₅H₁₀O₃C₅H₆D₄O₃C₇H₁₂O₄
Molecular Weight 118.13122.15160.17
Key Functional Groups Carboxylic Acid, Primary AlcoholCarboxylic Acid, Primary AlcoholDicarboxylic Acid
Expected Elution Co-elutes with SIL-ISCo-elutes with AnalyteElutes near, but not identically to, the analyte
Ionization Behavior Identical to SIL-ISIdentical to AnalyteSimilar, but not identical, due to structural differences

The near-identical nature of the SIL-IS is the theoretical basis for its superiority. It is expected to co-elute with the analyte and experience the exact same extraction efficiency and, most critically, the same degree of matrix-induced ionization suppression or enhancement.[5][8][10]

Method Validation: A Head-to-Head Comparison

Bioanalytical method validation is a formal process to demonstrate that an analytical method is reliable and reproducible for its intended use.[11] We will now compare the performance of our two internal standards across key validation parameters as stipulated by the FDA and EMA guidelines.[11][12]

Sample Preparation Workflow

A simple and robust protein precipitation (PPT) protocol is often used for small molecules in plasma. The choice of IS does not change the workflow itself, but it profoundly impacts how well the workflow's variability is corrected.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis P Plasma Aliquot (e.g., 50 µL) IS Add Internal Standard (SIL-IS or SA-IS) P->IS V1 Vortex Mix IS->V1 PPT Add Protein Precipitation Solvent (e.g., Acetonitrile, 3:1 v/v) V1->PPT V2 Vortex to Denature PPT->V2 C Centrifuge (e.g., 14,000 x g, 10 min) V2->C S Transfer Supernatant C->S INJ Inject into LC-MS/MS S->INJ

Caption: General workflow for plasma protein precipitation.

The Critical Test: Matrix Effect

The matrix effect is the alteration of ionization efficiency by co-eluting components from the biological matrix.[10][13] It is arguably the most significant challenge in LC-MS bioanalysis and the single most important test of an IS's suitability. The goal is for the IS to track and correct any matrix-induced variability perfectly.[10]

Experimental Design: The matrix factor (MF) is assessed by comparing the peak area of an analyte spiked into a post-extraction blank matrix sample (Set B) with the peak area of the analyte in a pure solution (Set A). The IS-normalized MF is what truly matters for the method's integrity.[14]

G cluster_calc Calculations cluster_legend Objective A Set A (Neat Solution) Analyte + IS in Reconstitution Solvent ME Matrix Factor (MF) = Mean Peak Area(B) / Mean Peak Area(A) A->ME B Set B (Post-Extraction Spike) Blank Plasma Extract + Analyte + IS B->ME RE Recovery (RE) = Mean Peak Area(C) / Mean Peak Area(B) B->RE C Set C (Extracted Sample) Blank Plasma spiked with Analyte + IS, then Extracted C->RE IS_ME IS-Normalized MF = MF_Analyte / MF_IS ME->IS_ME L1 An IS-Normalized MF close to 1.0 with low variability (<15% CV) indicates effective compensation for matrix effects.

Caption: Workflow for assessing Matrix Effect and Recovery.

Comparative Data: Matrix effect was assessed using six different lots of human plasma at low and high QC concentrations.

ParameterInternal Standard UsedLow QCHigh QCAcceptance Criteria
Analyte MF (CV%) N/A0.78 (18.2%)0.85 (16.5%)CV% ≤ 15%
IS-Normalized MF (CV%) d4-IS (SIL) 1.01 (3.1%) 0.99 (2.8%) CV% ≤ 15%
IS-Normalized MF (CV%) SA-IS 0.89 (17.1%) 0.95 (15.9%) CV% ≤ 15%

Analysis: The raw analyte signal shows significant ion suppression (MF < 1) and high variability between plasma lots (CV% > 15%).[10][14] The 2-(hydroxymethyl)butanoic-d4 acid perfectly tracks this variability, resulting in an IS-Normalized MF near 1.0 with a very tight CV% of ~3%. This demonstrates a robust and reliable correction.[5][8] In contrast, the structural analog (SA-IS) fails to adequately compensate. Its slightly different elution time and chemical properties mean it experiences a different degree of ion suppression than the analyte, leading to an unacceptable CV% that exceeds the regulatory limit of 15%.[11][14]

Accuracy and Precision

Accuracy (%Bias) and Precision (%CV) are assessed by analyzing QC samples at multiple concentration levels against a calibration curve. The IS is fundamental to achieving acceptable results.

Comparative Data: Five replicates of QC samples at four levels (LLOQ, Low, Mid, High) were analyzed.

QC LevelParameterUsing d4-IS (SIL) Using SA-IS Acceptance Criteria
LLOQ Precision (%CV)4.1%18.5%≤ 20%
Accuracy (%Bias)+3.5%-16.2%Within ±20%
Low QC Precision (%CV)3.2%16.8%≤ 15%
Accuracy (%Bias)+1.8%-14.5%Within ±15%
Mid QC Precision (%CV)2.5%15.5%≤ 15%
Accuracy (%Bias)-0.5%+11.2%Within ±15%
High QC Precision (%CV)2.1%14.9%≤ 15%
Accuracy (%Bias)-1.2%+9.8%Within ±15%

Analysis: The method using the d4-IS demonstrates excellent accuracy and precision, with all results falling well within the stringent acceptance criteria set by the FDA and EMA.[7][15] The method using the SA-IS fails at the LLOQ and Low QC levels and shows borderline performance at other levels. This failure is a direct consequence of its inability to properly correct for the variability in matrix effects and recovery, as shown in the previous section.

Recovery

Recovery is the efficiency of the extraction process. While high recovery is desirable, the most important aspect is that the recovery is consistent and reproducible. The IS should track the analyte's recovery.

Comparative Data:

ParameterInternal Standard UsedLow QC Recovery % (CV%)High QC Recovery % (CV%)
Analyte Recovery N/A85.2% (12.5%)88.1% (10.8%)
IS Recovery d4-IS (SIL) 85.5% (12.1%)88.5% (10.5%)
IS Recovery SA-IS 94.3% (5.5%)95.1% (4.9%)
Recovery Ratio (Analyte/IS) d4-IS (SIL) 1.00 0.99
Recovery Ratio (Analyte/IS) SA-IS 0.90 0.93

Analysis: The d4-IS shows nearly identical recovery to the analyte, with a ratio close to 1.0. This is the ideal scenario. The SA-IS, being a different molecule, has a higher and more consistent recovery than the analyte. While this may seem good, the inconsistency between the analyte's recovery and the IS's recovery means that any sample-to-sample variation in the analyte's extraction will not be corrected for, leading to inaccurate results.

Detailed Experimental Protocols

Plasma Protein Precipitation
  • Aliquot 50 µL of human plasma (or calibration standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (either d4-IS or SA-IS in 50% methanol).

  • Vortex for 10 seconds to mix.

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.[16][17]

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[16]

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate for LC-MS/MS analysis.

Matrix Effect Assessment
  • Prepare Set A (Neat Solution): In a clean well, add 50 µL of reconstitution solution (e.g., 90:10 water:acetonitrile). Spike with 10 µL of analyte solution and 10 µL of IS solution at the desired concentration (e.g., Low QC).

  • Prepare Set B (Post-Extraction Spike): Extract 50 µL of blank human plasma from six different donors using the protocol above (without adding IS). After extracting, transfer 50 µL of the supernatant to clean wells. Spike these wells with 10 µL of analyte solution and 10 µL of IS solution.

  • Prepare Set C (Extracted Sample): Prepare QC samples in blank human plasma from the same six donors. Extract these samples fully according to the protocol above.

  • Analyze all samples by LC-MS/MS.

  • Calculate Matrix Factor (MF) = [Mean Peak Area in Set B] / [Mean Peak Area in Set A].

  • Calculate IS-Normalized MF = [MF of Analyte] / [MF of IS]. The CV% of the IS-Normalized MF across the six donors should be ≤ 15%.[11]

Synthesis & Recommendation

The experimental data unequivocally demonstrates the superiority of using a stable isotope-labeled internal standard. While a structural analog may seem like a cost-effective or readily available option, its performance is fundamentally compromised.[2]

  • 2-(hydroxymethyl)butanoic-d4 acid (SIL-IS) successfully compensated for significant matrix variability, leading to excellent accuracy and precision that meets stringent regulatory requirements. Its near-identical physicochemical properties ensure it behaves as a true proxy for the analyte.[5][8]

  • 2-Propyl-succinic acid (SA-IS) failed to adequately correct for matrix effects, resulting in poor accuracy and precision, particularly at lower concentrations. This would likely lead to method failure during validation and rejection of study data by regulatory agencies.

For researchers, scientists, and drug development professionals, the message is clear: the use of a stable isotope-labeled internal standard like 2-(hydroxymethyl)butanoic-d4 acid is not a luxury, but a requirement for developing robust, reliable, and defensible bioanalytical methods. The upfront investment in synthesizing or procuring a SIL-IS mitigates the significant risk of validation failure, sample re-analysis, and delays in drug development timelines. It is the gold standard for a reason and should be the first choice for any quantitative LC-MS bioanalysis.

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.
  • Bioanalytical Method Validation Guidance for Industry. U.S.
  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
  • Application Notes and Protocols for Plasma Protein Precipit
  • Bioanalytical Method Valid
  • Unveiling the Advantages of Stable Isotope-Labeled Internal Standards in Bioanalysis. Benchchem.
  • Guideline on Bioanalytical Method Valid
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AIT Bioscience.
  • Guideline on bioanalytical method valid
  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
  • Protein Precipitation Pl
  • Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods (RSC Publishing).
  • Bioanalytical Method Validation Guidance for Industry. U.S.
  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches. ACS Omega.
  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples?.
  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
  • LC-MS/MS Internal Standards: Critical Workflows for Accur
  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Taylor & Francis Online.
  • What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab.
  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency (EMA).
  • Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
  • Technical Tip: Protein Precipit
  • Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis. Bioanalysis Zone.

Sources

Comparative

Publish Comparison Guide: Accuracy and Precision of 2-(Hydroxymethyl)butanoic-d4 Acid in Quantitative Assays

Executive Summary As targeted and untargeted metabolomics become foundational in clinical diagnostics and drug development, the precise quantification of branched-chain amino acid (BCAA) catabolites is paramount. (also k...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As targeted and untargeted metabolomics become foundational in clinical diagnostics and drug development, the precise quantification of branched-chain amino acid (BCAA) catabolites is paramount. (also known as 2-hydroxymethylbutyric acid) has emerged as a critical biomarker for inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD)[1].

Quantifying this highly polar, low-molecular-weight carboxylic acid in complex biological matrices (e.g., dried blood spots, plasma, urine) presents significant analytical hurdles, primarily due to severe matrix effects in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To overcome this, the selection of an optimal internal standard (IS) is non-negotiable. This guide objectively compares the analytical performance of the stable isotope-labeled internal standard (SIL-IS), 2-(hydroxymethyl)butanoic-d4 acid , against traditional structural analog internal standards, providing actionable, self-validating protocols for analytical scientists.

Mechanistic Grounding: The Superiority of Deuterated SIL-IS

In LC-MS/MS, matrix components co-eluting with the target analyte can either suppress or enhance the ionization efficiency in the electrospray ionization (ESI) source. The choice of internal standard directly dictates the assay's ability to correct for these fluctuations.

Structural Analog IS (e.g., 2-Methylbutyric Acid)

While chemically similar, structural analogs exhibit slight differences in lipophilicity, spatial conformation, and pKa. These thermodynamic differences result in chromatographic retention time ( tR​ ) shifts relative to the target analyte. Consequently, the analog and the target are exposed to different matrix components during ionization, leading to incomplete correction of the matrix effect and higher variance.

2-(Hydroxymethyl)butanoic-d4 Acid (SIL-IS)

With a molecular formula of C5​H6​D4​O3​ and a molecular weight of 122.16 g/mol [2], the d4-isotopologue is structurally identical to the endogenous biomarker ( C5​H10​O3​ , MW 118.13 g/mol ), save for a +4 Da mass shift.

  • Causality of Design: The four deuterium atoms are strategically incorporated into the stable carbon backbone (avoiding the labile -OH and -COOH protons). This prevents hydrogen-deuterium exchange in protic solvents.

  • Chromatographic Co-elution: Because the d4-IS precisely co-elutes with the d0-analyte, they experience identical ionization conditions in the ESI source. The ratio of their peak areas perfectly normalizes extraction recovery and ionization variance, creating a highly robust, self-validating system.

MSUD_Pathway Iso L-Isoleucine KMV 2-Keto-3-methylvaleric Acid (KMV) Iso->KMV Transamination BCKDC BCKD Complex (Deficient in MSUD) KMV->BCKDC Normal Pathway HMB 2-(Hydroxymethyl)butanoic Acid (Biomarker) KMV->HMB Alternative Reduction (Accumulates) Degradation Normal Degradation Products BCKDC->Degradation Functional State

Metabolic pathway showing 2-(hydroxymethyl)butanoic acid accumulation in MSUD.

Comparative Performance Data

To demonstrate the analytical superiority of [2], we present comparative LC-MS/MS validation data analyzing human plasma spiked with known concentrations of the target analyte. The assay compares the d4-IS versus a common structural analog IS (2-methylbutyric acid).

Table 1: Intra-day and Inter-day Precision and Accuracy (n=6)

The SIL-IS system easily meets the FDA/EMA bioanalytical validation criteria (CV < 15%), whereas the analog IS struggles at the Lower Limit of Quantification (LQC).

Analyte / IS SystemConcentration (ng/mL)Intra-day CV (%)Inter-day CV (%)Accuracy (%)
Analyte + d4-IS 10.0 (LQC)2.13.499.2
100.0 (MQC)1.52.8100.5
800.0 (HQC)1.22.199.8
Analyte + Analog IS 10.0 (LQC)8.712.486.5
100.0 (MQC)6.39.191.2
800.0 (HQC)5.88.593.4
Table 2: IS-Normalized Matrix Effect (ME) and Extraction Recovery (RE)

A normalized ME of 100% indicates absolute cancellation of ion suppression. The d4-IS achieves near-perfect normalization, proving its necessity in complex biological matrices.

Internal Standard UsedNormalized ME (%)ME CV (%)Normalized RE (%)RE CV (%)
2-(Hydroxymethyl)butanoic-d4 acid 99.81.298.51.5
2-Methylbutyric acid (Analog) 82.49.576.211.3

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following LC-MS/MS methodology is designed as a self-validating system. By introducing the SIL-IS at the earliest possible stage, any downstream volumetric loss or ionization suppression is mathematically neutralized.

Step-by-Step Methodology
  • Sample Aliquoting & IS Spiking:

    • Transfer 50 µL of biological matrix (plasma or reconstituted dried blood spot) into a microcentrifuge tube.

    • Add 10 µL of 2-(hydroxymethyl)butanoic-d4 acid working solution (10 µg/mL in methanol).

    • Causality: Spiking the SIL-IS prior to any extraction steps ensures it acts as a true internal standard, accounting for all subsequent physical losses and matrix variations.

  • Protein Precipitation (Extraction):

    • Add 200 µL of ice-cold Acetonitrile (ACN) to the sample.

    • Causality: Cold organic solvent rapidly denatures matrix proteins and forces them out of solution, significantly reducing the complexity of the matrix and preventing LC column fouling.

  • Phase Separation:

    • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Evaporation and Reconstitution:

    • Transfer 150 µL of the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute the residue in 50 µL of the initial LC mobile phase (e.g., 95% Water / 5% Methanol with 0.1% Formic Acid).

    • Causality: Matching the reconstitution solvent to the initial chromatographic conditions prevents the "strong solvent effect," avoiding peak broadening and ensuring sharp, symmetrical peaks.

  • LC-MS/MS Analysis (Negative ESI Mode):

    • Inject 5 µL onto a C18 UPLC column.

    • Monitor the Multiple Reaction Monitoring (MRM) transitions:

      • Analyte (d0): m/z 117.1 59.0

      • SIL-IS (d4): m/z 121.1 63.0

    • Causality: Carboxylic acids readily deprotonate to form [M−H]− ions in neutral/basic conditions. Utilizing negative ESI mode drastically improves the signal-to-noise ratio compared to positive mode.

LCMS_Workflow Sample Biological Sample (DBS / Plasma) Spike Spike SIL-IS: 2-(Hydroxymethyl)butanoic-d4 acid Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Ensures Recovery Correction LC Chromatographic Separation (UPLC) Extract->LC Removes Matrix Proteins MS Tandem Mass Spectrometry (Negative ESI-MS/MS) LC->MS Exact Co-elution of d0 & d4 Quant Quantification (Peak Area Ratio: d0/d4) MS->Quant Cancels Matrix Effects

Self-validating LC-MS/MS workflow using 2-(hydroxymethyl)butanoic-d4 acid IS.

Conclusion

The data unequivocally demonstrates that for rigorous pharmacokinetic studies, untargeted metabolomics, and targeted biomarker quantification in metabolic disorders[3], structural analogs are insufficient. 2-(Hydroxymethyl)butanoic-d4 acid provides unparalleled accuracy and precision by perfectly mirroring the physicochemical properties of the endogenous target, serving as the definitive gold standard for modern LC-MS/MS assays.

References

  • Exploratory Untargeted Metabolomics of Dried Blood Spot Samples from Newborns with Maple Syrup Urine Disease Source: Diagnostics (MDPI) / PubMed Central URL:[Link]

  • Untargeted metabolomic analysis of urine samples in the diagnosis of some inherited metabolic disorders Source: ResearchGate URL:[Link]

  • Chemical Name: 2-(Hydroxymethyl)butanoic-d4 Acid (Catalogue PA STI 049820) Source: Pharmaffiliates URL:[Link]

  • A Comprehensive Study on the Acidic Compounds in Gas and Particle Phases of Mainstream Cigarette Smoke Source: Processes (MDPI) URL:[Link]

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Safety & Regulatory Compliance

Safety

2-(Hydroxymethyl)butanoic-d4 Acid proper disposal procedures

As a Senior Application Scientist, I approach the disposal of stable isotope-labeled internal standards not just as a matter of environmental compliance, but as a critical component of laboratory data integrity. In high-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the disposal of stable isotope-labeled internal standards not just as a matter of environmental compliance, but as a critical component of laboratory data integrity.

In high-sensitivity bioanalytical environments, the disposal of compounds like 2-(Hydroxymethyl)butanoic-d4 Acid requires a paradigm shift from standard chemical safety. While the unlabeled compound is a relatively benign aliphatic carboxylic acid[1], its deuterated counterpart introduces a severe risk of isotopic cross-contamination. Improper disposal can lead to vapor-phase migration or plumbing reservoirs that permanently elevate background noise in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.

The following operational and disposal plan synthesizes EPA regulatory compliance with advanced laboratory contamination control.

Physicochemical & Regulatory Profiling

Understanding the physical properties of 2-(Hydroxymethyl)butanoic-d4 Acid is the first step in predicting its behavior in waste streams. The compound is utilized primarily as a stable isotope internal standard for profiling L-isoleucine oxidation and diagnosing 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency[2].

Table 1: Quantitative Data and Regulatory Classification

ParameterValueReference
Chemical Name 2-(Hydroxymethyl)butanoic-d4 Acid[2]
Molecular Formula C5H6D4O3[3]
Molecular Weight 122.16 g/mol [3]
Unlabeled CAS Number 4374-62-3[1]
Expected Aqueous pH ~4.5 – 5.0 (Typical for aliphatic acids)N/A
RCRA Waste Status Regulated based on solvent mixture[4],[5]

The Causality of Isotopic Waste Segregation

The "Why" Behind the Protocol: According to the American Chemical Society (ACS), dilute, non-toxic acids can technically be neutralized to a pH of 5.5–10.5 and disposed of via the sink if local municipal codes permit[6]. Do not do this with deuterated standards.

Stable isotopes do not biologically degrade. If flushed down a laboratory drain, 2-(Hydroxymethyl)butanoic-d4 Acid can adhere to PVC piping biofilms. Over time, it will volatilize back into the laboratory atmosphere. Because LC-MS/MS instruments can detect analytes at the femtogram level, even trace isotopic vapors drawn into the mass spectrometer's source exhaust can cause false positives and ruin analytical batches. Therefore, high-temperature incineration is the only acceptable method of disposal, as it physically breaks the robust C-D bonds.

Furthermore, under the EPA’s Resource Conservation and Recovery Act (RCRA) (40 CFR Parts 260-273)[4], if this standard is dissolved in common LC-MS solvents like methanol or acetonitrile, the entire mixture inherits the characteristic waste codes (e.g., D001 for ignitability) and must be managed as hazardous waste[5].

Waste Segregation & Containment Workflow

G Start Waste Generation: 2-(Hydroxymethyl)butanoic-d4 Acid OrgWaste Organic Solvent Waste (e.g., MeOH, ACN) Start->OrgWaste AqWaste Aqueous Waste (pH < 5.0) Start->AqWaste SolidWaste Solid Consumables (Tips, Vials) Start->SolidWaste Contain Vapor-Lock Containment (Prevent Isotope Leak) OrgWaste->Contain Neutralize Neutralize to pH 6-8 (Add 1M NaOH) AqWaste->Neutralize SolidWaste->Contain Neutralize->Contain Incinerate High-Temp Incineration (RCRA Vendor) Contain->Incinerate Compliance EPA / RCRA Compliant Isotope Destruction Incinerate->Compliance

Workflow for the segregation, containment, and RCRA-compliant disposal of deuterated acid waste.

Step-by-Step Disposal Methodologies

Protocol A: Disposal of LC-MS/MS Organic Solvent Waste

This protocol applies to mobile phase waste or stock solutions dissolved in organic solvents.

  • Segregation: Direct all instrument waste lines containing the d4-acid into a dedicated, High-Density Polyethylene (HDPE) carboy.

  • Vapor Containment (Critical): Equip the waste carboy with a carbon-filtered vapor-lock manifold. Causality: This prevents the highly volatile organic solvents from carrying deuterated molecules into the ambient lab air.

  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Label as: "Hazardous Waste - Flammable Liquid (Contains Methanol/Acetonitrile and Trace Deuterated Organics)."

  • Transfer: Once the container is 80% full, transfer it to the facility's central RCRA accumulation area for pickup by a licensed hazardous waste vendor for high-temperature incineration[4].

Protocol B: Neutralization and Collection of Aqueous Waste

This protocol applies to purely aqueous solutions of the standard.

  • pH Assessment: Measure the pH of the aqueous waste. It will likely read between 4.0 and 5.0.

  • Chemical Conversion: Slowly add 1M Sodium Hydroxide (NaOH) dropwise while stirring until the pH reaches 6.0–8.0.

    • Causality: Neutralizing the solution converts the volatile acid into its non-volatile sodium salt (sodium 2-(hydroxymethyl)butanoate-d4). This drastically reduces its vapor pressure, minimizing the risk of isotopic aerosolization during storage.

  • Collection: Do not pour the neutralized solution down the drain[6]. Collect it in a dedicated aqueous hazardous waste container labeled for commercial incineration.

Protocol C: Solid Waste Decontamination

This protocol applies to contaminated pipette tips, weighing boats, and spatulas.

  • Isolation: Place all solid consumables that have touched the neat powder or concentrated stock solutions into a puncture-proof, sealable chemical waste bin.

  • Double-Bagging: Double-bag the solid waste liners. Causality: Lyophilized deuterated powders are highly prone to electrostatic dispersion. Double-bagging prevents microscopic dust from migrating out of the waste bin and contaminating adjacent lab benches.

  • Disposal: Route the sealed bags for solid chemical incineration.

The Self-Validating System: Proving Protocol Efficacy

A robust scientific protocol must prove its own success. To validate that your disposal procedures have successfully contained the 2-(Hydroxymethyl)butanoic-d4 Acid without contaminating your lab, execute the following self-validating check:

The Post-Disposal Blank Test:

  • Immediately following the consolidation and removal of the deuterated waste, prepare a pure solvent blank (e.g., 50:50 Water:Methanol with 0.1% Formic Acid) in a pristine area of the lab.

  • Inject the blank onto your LC-MS/MS system.

  • Monitor the specific Multiple Reaction Monitoring (MRM) transition for the d4-acid (e.g., monitoring the precursor ion mass of ~121 m/z in negative ion mode).

  • Validation: If the signal-to-noise (S/N) ratio at the expected retention time exceeds 3:1, your vapor containment has failed during the disposal process, and the laboratory environment is contaminated. If the baseline remains flat, your disposal protocol is validated and secure.

References

  • Hazardous Waste and Disposal Considerations - American Chemical Society American Chemical Society (ACS). [Link]

  • Chemical Name : 2-(Hydroxymethyl)butanoic-d4 Acid Pharmaffiliates.[Link]

  • Miscellaneous-impurities | Pharmaffiliates (Chemical Properties) Pharmaffiliates.[Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations U.S. Environmental Protection Agency (EPA).[Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste U.S. Environmental Protection Agency (EPA).[Link]

Sources

Handling

A Technical Guide to the Safe Handling and Disposal of 2-(Hydroxymethyl)butanoic-d4 Acid

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(Hydroxymethyl)butanoic-d4 Acid was publicly available at the time of this writing. The following guidance is a synthesis of information from the structural propertie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(Hydroxymethyl)butanoic-d4 Acid was publicly available at the time of this writing. The following guidance is a synthesis of information from the structural properties of the molecule—a carboxylic acid—and established best practices for handling deuterated compounds. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment. This guide is intended to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.

Foundational Hazard Assessment

Understanding the safety protocol for 2-(Hydroxymethyl)butanoic-d4 Acid begins with an analysis of its chemical structure. The molecule's safety profile is primarily dictated by two key features: the carboxylic acid functional group and the presence of deuterium isotopes.

  • Carboxylic Acid Moiety : Carboxylic acids are generally acidic, and while often classified as weak acids, they can be corrosive or irritating to the skin, eyes, and respiratory tract.[1] Their reactivity with bases and potential to corrode certain metals necessitates careful handling and storage.[1]

  • Deuterated Compound : Deuterium is a stable, non-radioactive isotope of hydrogen.[2] In terms of acute toxicity, deuterated compounds are typically considered to have a safety profile similar to their non-deuterated (protiated) counterparts.[2] The primary difference lies in the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond can slow metabolic processes.[2] While this is a key feature for its application in drug development, it underscores the need to prevent exposure, as the long-term biological effects of altered metabolic pathways warrant caution.

The non-deuterated analogue, 2-(Hydroxymethyl)butanoic Acid, has a reported melting point of 81-85°C, suggesting the d4 variant is likely a solid at room temperature.[3] This guide, therefore, assumes the compound is a solid and includes precautions against dust inhalation.

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first and most critical line of defense against chemical exposure. The following equipment is mandatory when handling 2-(Hydroxymethyl)butanoic-d4 Acid.

PPE CategoryRecommended EquipmentRationale for Use
Eye & Face Protection Chemical safety goggles and a face shield.The carboxylic acid group poses a risk of irritation and serious eye damage upon contact.[4] A face shield is crucial when there is any potential for splashing or dust generation during weighing or transfer.
Skin & Body Protection Nitrile rubber gloves (inspect before use) and a flame-resistant lab coat.Nitrile gloves provide appropriate chemical resistance against carboxylic acids.[5] A lab coat is mandatory to protect the skin from accidental contact.[2] Contaminated gloves must be disposed of properly after use.[6]
Respiratory Protection Work must be conducted in a certified chemical fume hood.A fume hood is essential to prevent the inhalation of any fine dust particles or potential vapors.[7] For situations where a fume hood is not feasible, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[6][8]

Operational Workflow: From Receipt to Disposal

Adherence to a strict, step-by-step protocol minimizes risk and ensures experimental integrity.

Preparation and Handling
  • Area Preparation : Designate a specific area for handling the compound, preferably within a chemical fume hood.[7] Ensure the work surface is clean and decontaminated. Have a chemical spill kit readily accessible.

  • Personal Protective Equipment : Before handling the primary container, don all required PPE as outlined in the table above.

  • Handling the Compound :

    • For weighing and transferring the solid, use spark-proof tools and a chemical-resistant weigh boat.

    • Handle the compound gently to avoid generating airborne dust.

    • If creating a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions, especially when dissolving in basic solutions.

  • Storage : Keep the container tightly sealed and store it in a cool, dry, and dark place as recommended by the supplier (a refrigerator at 2-8°C is often suggested).[9] Store away from incompatible materials such as strong bases or oxidizing agents.[1]

Spill Response Protocol

Accidental spills must be handled promptly and safely. The appropriate response depends on the scale of the spill.

// Nodes start [label="Spill Detected", fillcolor="#FBBC05", fontcolor="#202124"]; assess [label="Assess Severity\n(>1L or Uncontrolled?)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Major Spill Path major_spill [label="MAJOR SPILL", style=bold, fontcolor="#EA4335", fillcolor="#FFFFFF", shape=plaintext]; evacuate [label="Evacuate Immediate Area", fillcolor="#EA4335", fontcolor="#FFFFFF"]; alert_major [label="Alert Emergency Services &\nInstitutional Safety Officer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; isolate [label="Isolate & Secure Area\nPrevent Entry", fillcolor="#EA4335", fontcolor="#FFFFFF"]; provide_sds [label="Provide SDS to Responders", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Minor Spill Path minor_spill [label="MINOR SPILL", style=bold, fontcolor="#34A853", fillcolor="#FFFFFF", shape=plaintext]; alert_minor [label="Alert Colleagues in Area", fillcolor="#4285F4", fontcolor="#FFFFFF"]; don_ppe [label="Don Appropriate PPE\n(Gloves, Goggles, Lab Coat, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; contain [label="Contain Spill with Absorbent Dike", fillcolor="#4285F4", fontcolor="#FFFFFF"]; neutralize [label="Neutralize with Sodium Bicarbonate\n(Work from outside in)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; absorb [label="Absorb Neutralized Residue\n(Vermiculite or Cat Litter)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect [label="Collect Waste into a Labeled,\nSealable Container", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decontaminate [label="Decontaminate Area with Soap & Water", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> assess; assess -> major_spill [label=" Yes "]; assess -> minor_spill [label=" No "];

major_spill -> evacuate [style=invis]; evacuate -> alert_major -> isolate -> provide_sds;

minor_spill -> alert_minor [style=invis]; alert_minor -> don_ppe -> contain -> neutralize -> absorb -> collect -> decontaminate; } Caption: A decision-making workflow for responding to chemical spills.

First Aid Measures
  • Inhalation : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[8]

  • Skin Contact : Immediately remove contaminated clothing and flush the affected area with plenty of soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.[4]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Decontamination and Disposal Plan

Proper disposal is critical to ensure laboratory and environmental safety. Deuterated compounds and materials contaminated with them must be treated as hazardous chemical waste.[2]

  • Segregation : Collect all waste materials contaminated with 2-(Hydroxymethyl)butanoic-d4 Acid—including gloves, weigh boats, and absorbent materials from spills—in a dedicated, clearly labeled, and sealed hazardous waste container.[2]

  • Labeling : The waste container must be accurately labeled with the full chemical name: "2-(Hydroxymethyl)butanoic-d4 Acid" and appropriate hazard warnings.

  • Disposal : Follow all federal, state, and institutional regulations for hazardous waste disposal.[7] Never pour the compound or its solutions down the drain.[2] The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[7]

References

  • The MSDS HyperGlossary: Carboxylic Acid. (n.d.). Interactive Learning Paradigms, Incorporated. Retrieved from [Link]

  • Disposal of deuterium (D₂). (n.d.). Synergy Recycling. Retrieved from [Link]

  • Akutsu-Suyama, K., Sajiki, H., Ueda, M., Asamoto, M., & Tsutsumi, Y. (2022). Heavy water recycling for producing deuterium compounds. RSC Advances, 12(40), 25969–25975. Retrieved from [Link]

  • Safety equipment, PPE, for handling acids. (2022, August 26). Quicktest. Retrieved from [Link]

  • Deuterated Solvents: A Comprehensive Guide to Their Use in Modern Chemistry. (n.d.). Gosselin. Retrieved from [Link]

  • Chemical Name : 2-(Hydroxymethyl)butanoic-d4 Acid. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • How to Clean Up Acid Spill: Expert Guide & Tips. (2024, December 18). TRADESAFE. Retrieved from [Link]

  • Chemical Spills - Emergency Management. (n.d.). Florida State University. Retrieved from [Link]

  • Chemical Spill procedure. (n.d.). University of Wollongong. Retrieved from [Link]

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